molecular formula C6H4ClN3 B1266833 6-Chloroimidazo[1,2-b]pyridazine CAS No. 6775-78-6

6-Chloroimidazo[1,2-b]pyridazine

カタログ番号: B1266833
CAS番号: 6775-78-6
分子量: 153.57 g/mol
InChIキー: MPZDNIJHHXRTIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Chloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZDNIJHHXRTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218024
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-78-6
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
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Record name 6-Chloroimidazo[1,2-b]pyridazine
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a number of biologically active molecules. Its structural framework allows for versatile functionalization, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for professionals in the scientific research and development fields.

Chemical Structure and Identifiers

The core structure of this compound consists of a pyridazine ring fused with an imidazole ring, with a chlorine substituent at the 6-position.

IdentifierValue
IUPAC Name This compound
CAS Number 6775-78-6
Molecular Formula C₆H₄ClN₃
SMILES C1=CC(=NN2C1=NC=C2)Cl[1][2]
InChI InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H[1][3]
InChIKey MPZDNIJHHXRTIQ-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 153.57 g/mol [2][4]
Appearance White to gray to brown crystalline powder[3]
Melting Point 114.0 to 118.0 °C[3][4][5]
Boiling Point Data not available
Density 1.51 ± 0.1 g/cm³ (Predicted)[3]
Purity Typically ≥97.0% - >98.0%[4][5]
Solubility While specific solubility data is limited, derivatives show poor solubility in aqueous media. It is expected to be soluble in organic solvents like ethyl acetate.[3][6]
Storage Store in a dark, dry place at room temperature.[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy
SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
CDCl₃ (400 MHz)7.89s-H-2 or H-3
7.88d9.3H-7 or H-8
7.74s-H-2 or H-3
7.01d9.3H-7 or H-8
Data from ChemicalBook for CAS 6775-78-6[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine with a bromoacetaldehyde precursor.

General Procedure: [3]

  • Preparation of Bromoacetaldehyde Solution: Bromoacetaldehyde diethyl acetal (1.8 equivalents) is added to hydrobromic acid and heated to reflux for 1.5 hours. After completion, the mixture is cooled to room temperature.

  • Neutralization: The cooled mixture is poured into a flask containing an excess of sodium bicarbonate in isopropanol and stirred for 3 minutes.

  • Filtration: The mixture is filtered to remove inorganic salts.

  • Condensation Reaction: To the filtrate, 3-amino-6-chloropyridazine (1.0 equivalent) is added, and the mixture is heated to reflux for 2 hours.

  • Work-up: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with ethyl acetate.

  • Purification: The crude product is purified by column chromatography to yield the final product as a solid.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product SM1 Bromoacetaldehyde diethyl acetal Step1 1. Hydrolysis in HBr (Reflux, 1.5h) SM1->Step1 SM2 3-Amino-6-chloropyridazine Step3 3. Condensation (Reflux, 2h) SM2->Step3 Step2 2. Neutralization with NaHCO₃ in Isopropanol Step1->Step2 Step2->Step3 Workup Aqueous Work-up & Extraction (Ethyl Acetate) Step3->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is a key site for chemical modification. This allows for the diversification of the core structure through various cross-coupling reactions, which is instrumental in the development of new pharmaceutical candidates.

Cross-Coupling Reactions

The C-6 chloro group can be substituted via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of various aryl, heteroaryl, and amino groups at this position, facilitating structure-activity relationship (SAR) studies.

G Key Reactivity of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core This compound Reagent_S Ar-B(OH)₂ Pd Catalyst, Base Core->Reagent_S Reagent_B R¹R²NH Pd Catalyst, Base Core->Reagent_B Product_S 6-Aryl-imidazo[1,2-b]pyridazine Reagent_S->Product_S Product_B 6-Amino-imidazo[1,2-b]pyridazine Reagent_B->Product_B

Cross-coupling reactions at the C-6 position.

Biological and Pharmacological Significance

The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of pharmaceuticals, including the broad-spectrum cephalosporin antibiotic, Cefozopran.

  • Kinase Inhibitors: Many derivatives have been explored as inhibitors of various protein kinases, which are crucial targets in oncology.

  • Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with potential antiviral and antibacterial properties.

  • CNS Applications: Some derivatives have been evaluated for their potential to bind to β-amyloid plaques, suggesting applications in neurodegenerative disease research.

  • Antihistaminic Activity: Certain derivatives have shown antihistaminic or eosinophil chemotaxis-inhibiting activity.[7]

G Applications of the Imidazo[1,2-b]pyridazine Scaffold Core Imidazo[1,2-b]pyridazine Scaffold App1 Kinase Inhibition (Anti-cancer) Core->App1 App2 Antibacterial Agents (e.g., Cefozopran Intermediate) Core->App2 App3 Antiviral Research Core->App3 App4 Neurodegenerative Disease (β-Amyloid Plaque Binding) Core->App4 App5 Antihistaminic Agents Core->App5 App6 Agrochemical Development Core->App6

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural and electronic properties make it a privileged core for the design of potent and selective inhibitors of various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, discovery, and therapeutic applications of the imidazo[1,2-b]pyridazine scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Discovery and Therapeutic Significance

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in numerous biologically active compounds.[1] Its discovery as a versatile drug core has led to the development of several clinical candidates and approved drugs. One of the most prominent examples is Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The success of Ponatinib has spurred further interest in exploring the therapeutic potential of this scaffold against a wide range of diseases.

Derivatives of imidazo[1,2-b]pyridazine have demonstrated a broad spectrum of pharmacological activities, including:

  • Kinase Inhibition: A significant area of application is in the development of kinase inhibitors targeting enzymes such as Anaplastic Lymphoma Kinase (ALK), Tyrosine Kinase 2 (Tyk2), I-kappa B Kinase (IKKβ), and Phosphoinositide 3-kinase (PI3K)/mTOR.[2][3][4]

  • Neurodegenerative Diseases: Certain derivatives have shown potential as ligands for β-amyloid plaques, suggesting their utility in the diagnosis and treatment of Alzheimer's disease.[5]

  • Antiviral Activity: The scaffold has been explored for the development of agents against various viruses.

  • Anti-inflammatory Effects: Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of inflammatory pathways.

Synthesis of the Imidazo[1,2-b]pyridazine Core

The synthesis of the imidazo[1,2-b]pyridazine scaffold can be achieved through several synthetic routes. The most common and well-established method involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.

General Synthetic Workflow

Synthetic Workflow Start Starting Materials Aminopyridazine 3-Aminopyridazine Start->Aminopyridazine AlphaHaloKetone α-Haloketone Start->AlphaHaloKetone Condensation Condensation Reaction Aminopyridazine->Condensation AlphaHaloKetone->Condensation Scaffold Imidazo[1,2-b]pyridazine Scaffold Condensation->Scaffold Functionalization Functionalization Scaffold->Functionalization Derivatives Target Derivatives Functionalization->Derivatives PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Imidazo Imidazo[1,2-b]pyridazine Inhibitors Imidazo->PI3K Imidazo->mTORC1 JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Imidazo Imidazo[1,2-b]pyridazine Inhibitors (Tyk2) Imidazo->JAK

References

Spectroscopic Profile of 6-Chloroimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 6-Chloroimidazo[1,2-b]pyridazine. The information presented herein is essential for its identification, characterization, and application in medicinal chemistry and drug development. The guide includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. This structured presentation allows for easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of this compound and Derivatives

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compoundDMSO-d68.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H)
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineCDCl37.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H)
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineCDCl38.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDMSO-d68.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H)

Table 2: 13C NMR Spectroscopic Data of this compound and Derivatives

CompoundSolventChemical Shift (δ) ppm
This compoundDMSO-d6149.3, 136.1, 128.7, 126.1, 124.0, 118.8
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineCDCl3146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineCDCl3150.3, 145.1, 137.3, 127.8, 124.5, 38.3
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDMSO-d6149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional GroupExpected Absorption Range (cm-1)
C-H aromatic stretching3100 - 3000
C=N stretching1650 - 1550
C=C aromatic stretching1600 - 1450
C-Cl stretching800 - 600
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound and a Derivative

CompoundIonization Method[M+H]+ (m/z)
This compoundESI-MS154.2
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineLC/MS ESI+353.13/355.10

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 250 MHz or 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For 1H NMR in CDCl3, the reference is δ = 7.26 ppm, and for DMSO-d6, it is δ = 2.50 ppm. For 13C NMR, the reference in CDCl3 is δ = 77.0 ppm, and in DMSO-d6, it is δ = 39.5 ppm.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, or alternatively, a KBr pellet of the sample is prepared. The spectrum is recorded over a range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the ion source. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-b]pyridazine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the reactivity of the chlorine atom at the 6-position make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and functionalization, and an exploration of its applications in the development of therapeutic agents, including its role as a key intermediate in the synthesis of the antibiotic Cefozopran and as a core structure for kinase inhibitors.

Physicochemical Characteristics

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 116°C[3]
Boiling Point Not reported in the literature
Density 1.51 g/cm³[1]
Solubility Poor solubility noted in culture media[4]
pKa Not reported in the literature
CAS Number 6775-78-6[3]

Table 2: Spectroscopic Data for 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (A key derivative)

Spectrum TypeDataReference
¹H NMR (250 MHz, CDCl₃) δ (ppm): 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H)[4]
¹³C NMR (63 MHz, CDCl₃) δ (ppm): 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5[4]

Synthesis and Reactivity

This compound is typically synthesized via the condensation of 3-amino-6-chloropyridazine with a suitable α-halocarbonyl compound. The chlorine atom at the 6-position is amenable to substitution, making it a key handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Synthesis of this compound

A common synthetic route to the parent this compound involves the reaction of 6-chloropyridazin-3-amine with chloroacetaldehyde.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6_chloropyridazin_3_amine 6-chloropyridazin-3-amine reaction_step Condensation 6_chloropyridazin_3_amine->reaction_step chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction_step 6_chloroimidazo This compound reaction_step->6_chloroimidazo

Synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reactivity

The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring system can be readily displaced using Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, which is a key strategy in the synthesis of kinase inhibitors and other biologically active molecules.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 6_chloroimidazo_derivative This compound Derivative catalyst Pd(PPh₃)₄ 6_chloroimidazo_derivative->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst coupled_product 6-Aryl/Heteroaryl-imidazo[1,2-b]pyridazine Derivative catalyst->coupled_product base Base (e.g., Na₂CO₃, NaOH) base->catalyst

Suzuki-Miyaura Cross-Coupling of this compound.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature.

Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[4]

Materials:

  • 6-chloropyridazin-3-amine

  • 1,3-dichloroacetone

  • 1,2-dimethoxyethane (DME)

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equivalent) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equivalents).

  • Stir the reaction mixture and heat under reflux for 48 hours.

  • After cooling to room temperature, evaporate the solvent in vacuo.

  • Purify the crude product by chromatography on a silica gel column using a dichloromethane-ethyl acetate (9:1) mixture as the eluent.

  • The product is obtained as a white solid.

General Procedure for Suzuki Cross-Coupling of a this compound Derivative

Materials:

  • 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

  • Aryl or heteroarylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate or sodium hydroxide

  • 1,2-dimethoxyethane (DME)

  • Water

  • Dichloromethane

  • Calcium chloride (for drying)

Procedure:

  • In a three-necked round-bottom flask, dissolve the this compound derivative (1 equivalent) in DME under a nitrogen atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%), the boronic acid (1.1 equivalents), and the base (2 equivalents) dissolved in water.

  • Stir the resulting mixture and warm to 75°C for 3 hours.

  • After cooling, dilute the mixture with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over calcium chloride, filter, and evaporate the solvent to dryness to yield the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

  • Antibiotics: It is a crucial intermediate in the synthesis of Cefozopran, a fourth-generation cephalosporin antibiotic.[5]

  • Kinase Inhibitors: The imidazo[1,2-b]pyridazine core is present in numerous kinase inhibitors targeting enzymes such as Tyk2, which are implicated in autoimmune and inflammatory diseases. The ability to functionalize the 6-position via cross-coupling reactions is key to developing potent and selective inhibitors.

  • Antiparasitic Agents: Derivatives of this compound have been investigated for their activity against parasites like Leishmania donovani and Trypanosoma brucei.[4]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatile reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of anti-infectives and kinase inhibition, underscore its importance as a pharmacophore. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved efficacy and pharmacological profiles.

References

In-Depth Technical Guide: 6-Chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic small molecule of significant interest in medicinal chemistry and drug discovery. Its fused imidazole and pyridazine ring system, functionalized with a chlorine atom, provides a scaffold for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of this compound. Notably, this compound has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway and a modulator of Tumor Necrosis Factor-alpha (TNF-α) production through its interaction with Tumor Necrosis Factor Receptor 1 (TNFR1). This dual activity suggests its therapeutic potential in oncology and inflammatory diseases. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key pathways and workflows to support further research and development efforts.

Chemical and Physical Properties

This compound is a crystalline solid, with its appearance ranging from white to brown. The presence of the chlorine atom on the pyridazine ring is crucial for its chemical reactivity and biological activity.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 6775-78-6N/A
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Appearance White to Gray to Brown crystalline powder[1]
Melting Point 116 °C[2]
Density 1.51 g/cm³[1]
Purity Typically ≥97.0% (GC)[1]
IUPAC Name This compound[2]
SMILES C1=CC(=NN2C1=NC=C2)Cl[2]
InChI Key MPZDNIJHHXRTIQ-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of this compound can be achieved through the cyclocondensation of a substituted pyridazine with a suitable reagent. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related imidazo[1,2-b]pyridazines.

Materials:

  • 3-amino-6-chloropyridazine

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48%)

  • Isopropanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Water (deionized)

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • Preparation of Bromoacetaldehyde: In a round-bottom flask equipped with a reflux condenser, add bromoacetaldehyde diethyl acetal and hydrobromic acid. Heat the mixture to reflux for 1.5 hours.

  • Neutralization: After cooling to room temperature, pour the reaction mixture into a flask containing isopropanol and an excess of sodium bicarbonate to neutralize the acid.

  • Filtration: Stir the mixture for 5 minutes and then filter to remove the salts.

  • Cyclocondensation: To the filtrate, add 3-amino-6-chloropyridazine. Heat the mixture to reflux for 2 hours.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane) to afford this compound as a solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 3-amino-6-chloropyridazine Bromoacetaldehyde diethyl acetal hydrolysis Hydrolysis of Acetal start->hydrolysis HBr, Reflux neutralization Neutralization with NaHCO3 hydrolysis->neutralization cyclocondensation Cyclocondensation neutralization->cyclocondensation Add 3-amino-6-chloropyridazine, Reflux workup Aqueous Work-up extraction Ethyl Acetate Extraction workup->extraction chromatography Silica Gel Chromatography extraction->chromatography product Final Product: This compound chromatography->product cyclondensation cyclondensation cyclondensation->workup

A flowchart of the synthesis and purification process.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an inhibitor of key signaling pathways involved in cancer and inflammation.

Inhibition of VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this process to secure a blood supply for growth and metastasis. This compound has been identified as a potent inhibitor of the VEGF pathway. By inhibiting this pathway, the compound can disrupt the blood supply to tumors, thereby impeding their growth.

VEGF Signaling Pathway and Point of Inhibition

G cluster_pathway VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGF signaling pathway.
Inhibition of TNF-α Production via TNFR1

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It exerts its effects by binding to its receptors, TNFR1 and TNFR2. This compound has been shown to inhibit the production of TNF-α by targeting TNFR1. This suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Molecular modeling studies indicate that hydrogen bonding plays a role in the interaction between the compound and TNFR1.

TNF-α/TNFR1 Signaling and Inhibition

G cluster_pathway TNF-α/TNFR1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD Recruitment TNFR1->TRADD Downstream Downstream Signaling (e.g., NF-κB, MAPK) TRADD->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation Inhibitor This compound Inhibitor->TNFR1 Binds to and inhibits

Inhibition of the TNF-α/TNFR1 signaling pathway.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the biological activity of this compound.

VEGF Receptor Kinase Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the kinase activity of the VEGF receptor.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a white 96-well plate, add the VEGFR2 kinase, the substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

TNF-α Release Assay in Macrophages (Representative Protocol)

This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Determine the IC₅₀ value of the compound for TNF-α inhibition.

Biological Assay Workflow

G cluster_vegf VEGF Receptor Kinase Assay cluster_tnf TNF-α Release Assay cluster_result Data Analysis v_start Prepare Reagents: VEGFR2, Substrate, ATP v_compound Add Test Compound v_start->v_compound v_incubate Incubate v_compound->v_incubate v_detect Detect Kinase Activity (Luminescence) v_incubate->v_detect ic50 Calculate IC50 v_detect->ic50 t_start Culture Macrophages t_compound Add Test Compound t_start->t_compound t_stimulate Stimulate with LPS t_compound->t_stimulate t_collect Collect Supernatant t_stimulate->t_collect t_detect Measure TNF-α (ELISA) t_collect->t_detect t_detect->ic50

A general workflow for the biological evaluation.

Applications and Future Directions

This compound serves as a valuable scaffold in drug discovery. Its demonstrated activity against the VEGF and TNF-α pathways makes it a promising starting point for the development of novel therapeutics for a range of diseases.

  • Oncology: As an anti-angiogenic agent, it has the potential to be developed into a treatment for various solid tumors.

  • Inflammatory Diseases: Its ability to inhibit TNF-α production suggests its utility in treating autoimmune and inflammatory conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

  • Medicinal Chemistry: The imidazo[1,2-b]pyridazine core can be further functionalized to improve potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular interactions with its targets, optimizing its ADME (absorption, distribution, metabolism, and excretion) properties, and evaluating its efficacy and safety in preclinical in vivo models.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to work in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: Hazard Information
Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information and protocols herein are intended to facilitate further investigation into the therapeutic potential of this promising compound.

References

6-Chloroimidazo[1,2-b]pyridazine: A Versatile Intermediate for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of imidazo[1,2-b]pyridazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. At the heart of synthesizing diverse libraries of these compounds lies 6-chloroimidazo[1,2-b]pyridazine, a key chemical intermediate whose reactivity allows for extensive functionalization. This technical guide provides a comprehensive overview of its synthesis, properties, and critical role in the development of novel therapeutics, supported by detailed experimental protocols and data.

Physicochemical Properties and Spectroscopic Data

This compound (CAS: 6775-78-6) is a white crystalline solid with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .[1] Its structure provides a reactive handle at the 6-position, making it an invaluable starting material for creating complex molecular architectures through nucleophilic aromatic substitution and cross-coupling reactions.[2]

While specific spectroscopic data for the parent this compound is not detailed in the provided results, data for closely related derivatives highlight the characteristic chemical shifts. For instance, the proton NMR of a derivative, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, shows signals corresponding to the imidazo[1,2-b]pyridazine core.[3]

Synthesis of the this compound Core

The synthesis of the imidazo[1,2-b]pyridazine scaffold generally involves the cyclization of an aminopyridazine with an α-halocarbonyl compound. A common route to obtaining the chlorinated core starts with 3-amino-6-chloropyridazine.

A representative synthetic pathway is the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde. Another approach involves the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone to yield a 2-(chloromethyl) derivative, which can be further modified.[3]

Experimental Protocol: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [3]

  • Reactants: 3-Amino-6-chloropyridazine (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents).

  • Solvent: 1,2-Dimethoxyethane (DME).

  • Procedure: A solution of 3-amino-6-chloropyridazine and 1,3-dichloroacetone in DME is stirred and heated under reflux for 48 hours. The solvent is then evaporated in vacuo.

  • Purification: The crude product is purified by chromatography on silica gel.

  • Yield: 37%.

A Versatile Scaffold for Cross-Coupling Reactions

The true versatility of this compound is showcased in its utility in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C-6 position serves as an excellent leaving group, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reaction of this compound derivatives with various boronic acids allows for the introduction of alkyl, aryl, and heteroaryl groups at the 6-position.[4] This has been instrumental in developing structure-activity relationships for various biological targets.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a this compound Derivative [4]

  • Reactants: 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (1 equivalent), boronic acid (1.1 equivalents).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base: Sodium carbonate (2 equivalents) or sodium hydroxide.

  • Solvent: 1,2-Dimethoxyethane (DME) and water.

  • Procedure: To a solution of the this compound derivative in DME under a nitrogen atmosphere, the palladium catalyst, boronic acid, and an aqueous solution of the base are added. The mixture is heated at 75 °C for 3 hours. After cooling, the mixture is diluted with water and extracted.

  • Note: The choice of base and reaction time can be optimized depending on the boronic acid used. Sodium hydroxide has been shown to be efficient for coupling with aryl and heteroarylboronic acids.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing 6-amino-substituted imidazo[1,2-b]pyridazines, a common motif in kinase inhibitors. Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary amines in the presence of a palladium catalyst and a base affords the corresponding C-6 aminated products in excellent yields.[5][6]

Experimental Protocol: C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [5]

  • Reactants: 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1 equivalent), primary or secondary amine (2.0 equivalents).

  • Reagents: Cesium fluoride (CsF) (1.0 equivalent), benzyltriethylammonium chloride (BnNEt3Cl) (10 mol%).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of the reactants and reagents in DMSO is heated at 100 °C for 24 hours.

  • Yields: 79–98%.[5]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine core is a prominent scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[7] The ability to readily modify the 6-position of the ring system through reactions like the Suzuki and Buchwald-Hartwig couplings has allowed for the development of potent and selective inhibitors for a range of kinases.

Derivatives of this compound have been explored as inhibitors for:

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in inflammatory and autoimmune diseases.[8]

  • Tropomyosin Receptor Kinases (TRKs): These are targets in various cancers.[9]

  • Monopolar Spindle 1 (Mps1) Kinase: An oncology target due to its high expression in cancer cells.[10]

  • Anaplastic Lymphoma Kinase (ALK): A target in non-small cell lung cancer.[11]

  • IκB Kinase β (IKKβ): Involved in inflammatory pathways.[12]

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs): Implicated in various cellular processes and diseases.[13]

The development of these inhibitors often involves a "scaffold hopping" strategy, where the core imidazo[1,2-b]pyridazine structure is modified to optimize potency, selectivity, and pharmacokinetic properties.[3]

Visualizing the Synthetic Versatility

The following diagrams illustrate the central role of this compound in synthetic pathways.

G cluster_synthesis Core Synthesis 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine This compound This compound 3-Amino-6-chloropyridazine->this compound Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->this compound G cluster_functionalization Functionalization via Cross-Coupling This compound This compound Suzuki_Product 6-Aryl/Alkyl-imidazo[1,2-b]pyridazine This compound->Suzuki_Product Suzuki-Miyaura Coupling (Pd-catalyzed) Buchwald_Product 6-Amino-imidazo[1,2-b]pyridazine This compound->Buchwald_Product Buchwald-Hartwig Amination (Pd-catalyzed) Boronic_Acid R-B(OH)2 Boronic_Acid->Suzuki_Product Amine R2NH Amine->Buchwald_Product G cluster_drug_discovery Role in Kinase Inhibitor Development This compound This compound Functionalization Chemical Modification This compound->Functionalization Library Library of Derivatives Functionalization->Library Screening Biological Screening Library->Screening Kinase_Inhibitors Potent & Selective Kinase Inhibitors Screening->Kinase_Inhibitors

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, an isostere of purine, serves as a crucial pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The successful development of the multi-targeted kinase inhibitor Ponatinib, which features this core, has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for diverse therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the medicinal chemistry of the imidazo[1,2-b]pyridazine nucleus, focusing on its synthesis, structure-activity relationships (SAR), and engagement with various biological targets.

Synthetic Strategies

The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4] The presence of a halogen on the pyridazine ring is often crucial for directing the alkylation to the desired ring nitrogen, thereby facilitating efficient cyclization.[4] Post-cyclization, the scaffold can be further functionalized at various positions, with the 6-position being a common site for modification through cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions to introduce diverse substituents.[5][6]

Therapeutic Applications and Key Biological Targets

The therapeutic potential of imidazo[1,2-b]pyridazines spans multiple disease areas, largely driven by their ability to act as potent inhibitors of various enzymes and receptors.

Oncology

A primary focus of research on this scaffold has been the development of kinase inhibitors for cancer therapy.[1][2] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of a range of kinases implicated in cancer progression.

  • Tyrosine Kinase 2 (Tyk2): Derivatives of 6-aminoimidazo[1,2-b]pyridazine have been developed as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[7] These compounds have shown efficacy in preclinical models of inflammatory diseases.[7]

  • Monopolar Spindle 1 (Mps1) Kinase: An imidazo[1,2-b]pyridazine-based compound, 27f, was identified as an extremely potent and selective Mps1 inhibitor with significant antiproliferative activity against various cancer cell lines and in vivo efficacy.[8][9]

  • PIM Kinases: The imidazo[1,2-b]pyridazine scaffold has been shown to be a selective inhibitor of PIM kinases, which are involved in cell survival and proliferation in hematological malignancies.[10]

  • Bruton's Tyrosine Kinase (BTK): A covalent inhibitor of BTK, compound 22, based on the imidazo[1,2-b]pyridazine core, has demonstrated high potency and selectivity, leading to its advancement into clinical trials.[11]

  • c-Met and VEGFR2 Kinases: Dual inhibitors of c-Met and VEGFR2 have been developed from imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, showing potent anti-tumor efficacy in xenograft models.[12]

  • Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as novel ALK inhibitors capable of overcoming resistance mutations.[13]

  • PI3K/mTOR Dual Inhibitors: Novel imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors of PI3K and mTOR, showing potential for the treatment of pulmonary fibrosis.[14]

  • IKKβ Inhibitors: Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to the development of IKKβ inhibitors with anti-inflammatory activity.[15]

Neurodegenerative Diseases

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating neurodegenerative disorders.

  • β-Amyloid Plaques: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4] Compound 4, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity and is a promising candidate for developing PET radiotracers for imaging Aβ plaques.[4]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been identified as potent GSK-3β inhibitors, which are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[16][17]

Infectious Diseases

The broad biological activity of this scaffold extends to infectious agents.

  • Antitubercular Activity: Imidazo[1,2-b]pyridazine derivatives incorporating benzohydrazide or piperazine and morpholine moieties have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv.[18][19][20] Several compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL.[18]

  • Antiviral Activity: A novel class of imidazo[1,2-b]pyridazine-based compounds has been discovered as potent and broad-spectrum inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[21]

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data for representative imidazo[1,2-b]pyridazine derivatives across various biological targets.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTarget KinaseIC50 / Ki (nM)Cell-based Assay IC50 (nM)Reference
6 Tyk2 JH2Ki = 0.015 - 0.035IFNα = 12 - 41[7]
27f Mps1IC50 = 0.70A549 IC50 = 6.0[8]
K00135 PIM1--[10]
22 (TM471-1) BTKIC50 = 1.3-[11]
O-10 ALKWTIC50 = 2.6-[13]
11 PI3Kα--[14]
A17 mTORIC50 = 67A549 IC50 = 20 - 20700[22]
A18 mTORIC50 = 62-[22]

Table 2: Binding Affinity to β-Amyloid Plaques

CompoundKi (nM)Reference
4 11.0[4]

Table 3: Antitubercular Activity against M. tuberculosis H37Rv

CompoundMIC (µg/mL)Reference
6c, 6d, 6f, 6g, 6i, 6j, 6k 1.6[18]
8h, 8j 1.6[20]

Experimental Protocols

General Synthesis of Imidazo[1,2-b]pyridazines

A general and widely used method for the synthesis of the imidazo[1,2-b]pyridazine core involves the cyclocondensation of a 3-aminopyridazine with an α-haloketone.[4]

Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core To a solution of 3-amino-6-chloropyridazine (1 mmol) in a suitable solvent such as ethanol or DMF, is added the appropriate α-bromoketone (1.1 mmol) and a mild base like sodium bicarbonate (2 mmol). The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol: The kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes). The reaction is then stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin. After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The in vitro antitubercular activity is commonly assessed using the MABA method.[18]

Protocol: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC. The test compounds are serially diluted in a 96-well microplate. The bacterial suspension is added to each well. The plates are incubated at 37°C for 5-7 days. After incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Signaling Pathway Diagram

Tyk2_Signaling_Pathway Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->Tyk2 inhibits Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 3-Aminopyridazine + α-Haloketone Reaction Cyclocondensation Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Kinase Inhibition, MABA) Characterization->In_Vitro Test Compounds SAR Structure-Activity Relationship Analysis In_Vitro->SAR SAR->Reaction Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

References

The Core Reaktions of 6-Chloroimidazo[1,2-b]pyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 6-chloro derivative, in particular, serves as a versatile intermediate, providing a reactive handle for a variety of chemical transformations. This guide details the fundamental reactions of 6-chloroimidazo[1,2-b]pyridazine, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of diverse compound libraries for drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the C6 position. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Amination

The reaction of this compound with primary and secondary amines is a common method for introducing diverse amino functionalities. These reactions are typically carried out in a polar aprotic solvent, often with the addition of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Amination

A solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired amine (2.0 eq.), cesium fluoride (1.0 eq.), and benzyltriethylammonium chloride (10 mol %) in DMSO is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding C-6 aminated product.[2]

AmineProductYield (%)Reference
Butylamine3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine94[2]
Pyrrolidine3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine98[2]
Morpholine4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine95[2]
Aniline3-bromo-N-phenylimidazo[1,2-b]pyridazin-6-amine~30 (conversion)[2]
Reactions with O- and S-Nucleophiles

Alkoxides and thiolates can also displace the C6-chloro substituent to form the corresponding ethers and thioethers. These reactions are typically performed in the presence of a base such as sodium hydride or sodium hydroxide to generate the nucleophile in situ.

Experimental Protocol: Synthesis of 6-(2-aminoethylthio)imidazo[1,2-b]pyridazine

To a solution of this compound in a suitable solvent, 2-aminoethanethiol is added, followed by a base (e.g., sodium hydroxide). The reaction mixture is stirred at an appropriate temperature until completion (monitored by TLC). The product is then isolated by extraction and purified by crystallization or chromatography. For the final product isolation from its dihydrochloride salt, 10.69 g of 6-(2-aminoethylthio)imidazo[1,2-b]pyridazine dihydrochloride is added to 50 ml of 3N aqueous sodium hydroxide solution. The mixture is stirred and then extracted twice with chloroform (150 ml and 50 ml). The combined extracts are dried over magnesium sulfate, and the solvent is distilled off under reduced pressure to yield 7.55 g of the desired product as light yellow crystals.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of C-C and C-N bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents, typically aryl- or heteroarylboronic acids.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

A mixture of the 6-chloroimidazo[1,2-a]pyridine derivative (1.0 eq.), the corresponding (hetero)aryl boronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.1 eq.) in a mixture of dioxane/ethanol is subjected to microwave irradiation at 150°C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄ and concentrated under vacuum. The residue is purified by column chromatography on silica gel to afford the 6-(hetero)aryl product.

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMEReflux55[1]
4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DMEReflux62[1]
Thiophen-3-ylboronic acidPd(PPh₃)₄NaOHDME/H₂OReflux45[1]
Pyridin-4-ylboronic acidPd(PPh₃)₄NaOHDME/H₂OReflux48[1]

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base (e.g., K2CO3) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Combine in reaction vessel Solvent Degassed Solvent (e.g., Dioxane/Ethanol) Catalyst->Solvent Add solvent Heating Microwave Irradiation (e.g., 150°C, 20 min) Solvent->Heating Quenching Cool & Add Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Product 6-Aryl-imidazo[1,2-b]pyridazine Purification->Product G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord HNR'R'' Amido Amido Complex AmineCoord->Amido - HCl (Base) Amido->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Amido->Product G cluster_reactants cluster_conditions StartMat 6-Iodoimidazo[1,2-b]pyridazine Alkyne Terminal Alkyne plus1 + arrow -> Catalyst Pd(PPh3)4, CuI Base iPr2NH Solvent THF, RT Product 6-Alkynyl-imidazo[1,2-b]pyridazine

References

An In-depth Technical Guide to the Solubility and Stability of 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in pharmaceutical research and development, primarily for its role as a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis. Due to the limited publicly available quantitative data for this specific molecule, this guide also includes information on related derivatives and standardized methodologies to enable researchers to generate crucial data.

Introduction

This compound, with the molecular formula C₆H₄ClN₃, is a bicyclic heteroaromatic compound.[1] Its structure, featuring both an imidazole and a pyridazine ring, imparts unique electronic and chemical properties that make it a versatile building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Cefozopran, a fourth-generation cephalosporin antibiotic.[1] The chlorine substituent at the 6-position provides a reactive handle for further functionalization, allowing for the generation of diverse molecular scaffolds for drug discovery programs. Given its importance, a detailed characterization of its solubility and stability is essential for process development, formulation design, and ensuring the quality and efficacy of downstream products.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
Appearance White crystalline solid[1]
CAS Number 6775-78-6[1]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, some qualitative information and data on related derivatives are available.

A study on a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, indicated poor solubility in cell culture media, which impacted the reliability of in vitro cytotoxicity and activity assessments.[2] This suggests that the parent compound may also exhibit limited aqueous solubility.

The hydrochloride salt form, this compound hydrochloride, is commercially available as a solid, which may suggest that salt formation is a strategy to improve aqueous solubility.[3]

Table 2: Expected Solubility of this compound (Qualitative)

SolventExpected SolubilityRationale/Comments
Water LowBased on the poor solubility of a nitro derivative and the crystalline nature of the parent compound. The hydrochloride salt is likely more soluble.
Methanol Likely SolublePolar protic solvent, often a good solvent for heterocyclic compounds.
Ethanol Likely SolubleSimilar to methanol, should be a suitable solvent.
DMSO Likely SolubleA common aprotic polar solvent for dissolving a wide range of organic compounds.
DMF Likely SolubleAnother common aprotic polar solvent.

To obtain quantitative solubility data, standardized experimental protocols are necessary.

Stability Profile

A study on the synthesis of 6-chloroimidazo(1,2-b)pyridazine hydrochloride indicates that the reaction is carried out at a pH range of 2-8 and a temperature of up to 80°C, suggesting a degree of stability under these conditions.[4]

Forced degradation studies are crucial to understand the intrinsic stability of the molecule and to identify potential degradation products.[5][6][7][8][9] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

Two common methods for solubility determination are the kinetic and thermodynamic solubility assays.

This high-throughput method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.[10][11][12][13][14]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a desired pH) to each well. The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by LC-MS/MS or UV-Vis spectroscopy.[12]

This method determines the equilibrium solubility, which is a more accurate representation of the compound's solubility at saturation.[14][15][16][17][18]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at different pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared using standards of known concentrations.

Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[19][20][21][22][23][24][25][26][27]

This test evaluates the effect of light on the stability of the compound.[19][20][22][23][24]

Protocol:

  • Sample Preparation: Prepare samples of solid this compound and solutions in a suitable solvent. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that produces both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: After exposure, analyze the samples for any physical changes (e.g., color change) and for the appearance of degradation products using a stability-indicating HPLC method. Compare the results with the dark control samples.

These studies are designed to identify potential degradation products and pathways under stress conditions.[5][6][7][8][9]

Protocol:

  • Acidic Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat at a controlled temperature.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or with gentle heating.

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100°C) for a specified duration.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Visualizations

The following diagrams illustrate the logical workflows for solubility and stability testing.

Solubility_Workflow cluster_0 Solubility Assessment start Start: Obtain this compound stock Prepare 10 mM Stock in DMSO start->stock thermo Thermodynamic Solubility Assay (Shake-Flask) start->thermo kinetic Kinetic Solubility Assay (Nephelometry/UV) stock->kinetic data_k Kinetic Solubility Data kinetic->data_k data_t Equilibrium Solubility Data thermo->data_t report Report Solubility Profile data_k->report data_t->report

Caption: Workflow for determining the solubility of this compound.

Stability_Workflow cluster_1 Stability Assessment cluster_2 Stress Conditions start Start: this compound forced_degradation Forced Degradation Studies start->forced_degradation photostability Photostability Testing (ICH Q1B) start->photostability acid Acidic Hydrolysis forced_degradation->acid base Basic Hydrolysis forced_degradation->base oxidation Oxidation (H2O2) forced_degradation->oxidation thermal Thermal (Heat) forced_degradation->thermal analysis Stability-Indicating HPLC/LC-MS Analysis photostability->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis pathways Identify Degradation Pathways & Products analysis->pathways report Generate Stability Report pathways->report

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a framework for its comprehensive evaluation. The provided experimental protocols, based on established industry standards, offer a clear path for researchers to generate the necessary data for informed decision-making in drug development and chemical synthesis. The qualitative information and data from related derivatives suggest that aqueous solubility may be a key parameter to optimize, potentially through salt formation. Furthermore, conducting forced degradation studies is critical to understanding the intrinsic stability of this important heterocyclic scaffold and to develop robust analytical methods for its quality control. The logical workflows presented herein serve as a guide for a systematic approach to characterizing the physicochemical properties of this compound.

References

Methodological & Application

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, forming the core of various bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] The 6-chloro substituent serves as a versatile handle for further functionalization, making it a key intermediate in the synthesis of a diverse library of compounds with potential therapeutic applications.[3]

General Synthetic Strategies

The synthesis of the this compound core and its derivatives typically involves the cyclization of a substituted pyridazine with an α-haloketone or an equivalent reagent. Subsequent modifications can be introduced at various positions of the bicyclic system through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and nitration.

A common and direct approach involves the condensation of 6-chloropyridazin-3-amine with a suitable α-halocarbonyl compound. This method provides a straightforward entry into the this compound system. Further derivatization can then be achieved by targeting specific positions on the ring system. For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, or other positions can be functionalized using modern cross-coupling methodologies.[4]

Experimental Protocols

This section details the experimental procedures for the synthesis of key this compound intermediates and derivatives.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the parent this compound from 6-chloropyridazin-3-amine.

Materials:

  • 6-chloropyridazin-3-amine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

Procedure:

  • A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.

  • Water is distilled off to obtain a brown-yellow solid.

  • The crude compound is stirred with 100 mL of ethanol and filtered to afford this compound as a brown solid.

Protocol 2: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

This protocol describes the synthesis of a 2-substituted derivative using 1,3-dichloroacetone.

Materials:

  • 6-chloropyridazin-3-amine

  • 1,3-dichloroacetone

  • 1,2-dimethoxyethane (DME)

  • Silica gel for chromatography

  • Dichloromethane

  • Ethyl acetate

Procedure: [5]

  • To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (4.90 g, 38.60 mmol) is added.

  • The reaction mixture is stirred and heated under reflux for 48 hours.

  • The solvent is evaporated in vacuo.

  • The crude product is purified by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid.

Protocol 3: Synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine

This protocol details the nitration of the this compound core.

Materials:

  • 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

  • Concentrated sulfuric acid

  • Nitric acid (68%)

Procedure: [5]

  • To a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2 g, 9.90 mmol) in concentrated sulfuric acid (20 mL), cooled in an ice-water bath, nitric acid 68% (2.6 mL, 59.40 mmol) is added dropwise.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • The mixture is then slowly poured into an ice-water mixture to precipitate the product.

  • The solid is collected by filtration and dried under reduced pressure to obtain 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine as a white solid.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

ProductStarting MaterialsReagents and ConditionsYieldReference
This compound6-chloropyridazin-3-amine, ChloroacetaldehydeHeat at 90°C for 5 hours70.0%
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine6-chloropyridazin-3-amine, 1,3-dichloroacetoneDME, reflux, 48 hours37%[5]
6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO₃ (68%), H₂SO₄, 0°C to room temperature, 3 hours98%[5]

Visualizations

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general synthetic workflow for the preparation of this compound and its subsequent functionalization.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization 6_chloropyridazin_3_amine 6-chloropyridazin-3-amine Cyclization Cyclization 6_chloropyridazin_3_amine->Cyclization alpha_halo_carbonyl α-Halo Carbonyl (e.g., Chloroacetaldehyde, 1,3-dichloroacetone) alpha_halo_carbonyl->Cyclization 6_chloro_core This compound Core Structure Cyclization->6_chloro_core Formation of Bicyclic System Functionalization Functionalization 6_chloro_core->Functionalization e.g., Nitration, Substitution Derivatives Substituted This compound Derivatives Functionalization->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

This protocol provides a foundation for the synthesis and exploration of novel this compound derivatives for various applications in drug discovery and development. The versatility of the 6-chloro substituent allows for the generation of a wide array of analogs for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the functionalization of this core structure. This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling of 6-Chloroimidazo[1,2-b]pyridazine with various boronic acids.

Application Notes

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key reaction parameters. Due to the relatively lower reactivity of heteroaryl chlorides compared to bromides or iodides, the choice of catalyst, ligand, base, and solvent system is critical to achieve high yields and purity.[1]

Catalyst and Ligand Selection: The palladium catalyst is the cornerstone of the Suzuki-Miyaura reaction. While traditional catalysts like Pd(PPh₃)₄ can be used, more advanced systems are often required for challenging substrates like this compound. The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand is a common strategy. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and SPhos families, are often effective in promoting the oxidative addition of the palladium to the C-Cl bond, which is typically the rate-limiting step.[2][3] For instance, the use of triphenylphosphine (PPh₃) has been reported for the coupling of this compound.[4]

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[5] A variety of inorganic bases are commonly employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and screening different bases is often necessary for optimization.[6] For the Suzuki coupling of this compound, potassium carbonate (K₂CO₃) has been successfully used.[4]

Solvent System: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and DME.[7] For the arylation of this compound, a mixture of toluene and ethanol has been reported as an effective solvent system.[4]

Reaction Conditions: Microwave irradiation has emerged as a valuable tool for accelerating Suzuki-Miyaura cross-coupling reactions, often leading to shorter reaction times and improved yields.[4][8][9] Temperatures typically range from 80-150 °C.[1][4][8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05 - 0.1 equivalents)

  • Phosphine ligand (if required, e.g., PPh₃) (0.1 - 0.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 - 4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/EtOH mixture, Dioxane)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser) add this compound, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) with stirring. If using microwave irradiation, set the appropriate temperature and time.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-imidazo[1,2-b]pyridazine.

Specific Protocol: One-Pot Arylation of this compound[4]

This protocol describes a one-pot, two-step process involving an initial Suzuki-Miyaura coupling followed by a subsequent arylation.

Step 1: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, the desired boronic acid (1.1 equiv.), Palladium(II) acetate (0.1 equiv.), triphenylphosphine (0.2 equiv.), and potassium carbonate (2 equiv.).

  • Add a mixture of toluene and ethanol as the solvent.

  • Irradiate the mixture with microwaves at 140 °C for 15 minutes.

Step 2: Subsequent Arylation

  • To the reaction mixture from Step 1, add the aryl bromide (1.5 equiv.).

  • Continue microwave irradiation at 140 °C for 2 hours.

  • After cooling, proceed with a standard aqueous work-up and purification by column chromatography to yield the polysubstituted imidazo[1,2-b]pyridazine.

Data Presentation

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
1VariousPd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)Toluene/EtOH14015 min (MW)69-78[4]

Note: The yields reported in Entry 1 are for a one-pot, two-step reaction where the initial Suzuki coupling is the first step.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII_1 R¹-Pd(II)L₂-X OxiAdd->PdII_1 Trans Transmetalation PdII_1->Trans R²-B(OR)₂ PdII_2 R¹-Pd(II)L₂-R² Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R¹-R² R1R2 6-Aryl-imidazo[1,2-b]pyridazine (R¹-R²) RedElim->R1R2 R1X This compound (R¹-X) R1X->OxiAdd R2B Boronic Acid (R²-B(OH)₂) R2B->Trans Base Base Base->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine - Dry and Concentrate monitoring->workup Complete purification Purification (Flash Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. The ability to efficiently and selectively introduce a diverse range of amino groups at the 6-position of the imidazo[1,2-b]pyridazine core opens up vast possibilities for the generation of novel chemical entities for drug discovery and development.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of various medicinally relevant molecules.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.

Data Presentation

The following tables summarize the results for the Buchwald-Hartwig amination of a closely related substrate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, where the amination selectively occurs at the 6-position. These results provide a strong indication of the expected outcomes for the amination of this compound.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AmineProductYield (%)
n-ButylamineN-Butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine94
CyclohexylamineN-Cyclohexyl-3-bromoimidazo[1,2-b]pyridazin-6-amine98
BenzylamineN-Benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine96
2-Thiophenemethylamine3-Bromo-N-(thiophen-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine95
2-FuranmethanamineN-(Furan-2-ylmethyl)-3-bromoimidazo[1,2-b]pyridazin-6-amine92
2-(1H-Indol-3-yl)ethanamine3-Bromo-N-(2-(1H-indol-3-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine85
2-(Pyridin-2-yl)ethanamine3-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-b]pyridazin-6-amine88
2-Phenylethanamine3-Bromo-N-phenethylimidazo[1,2-b]pyridazin-6-amine95

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AmineProductYield (%)
Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine96
Morpholine4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine98
Piperidine3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine97

Data in Tables 1 and 2 are adapted from a study on 3-bromo-6-chloroimidazo[1,2-b]pyridazine, where amination occurs at the 6-position.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on highly successful procedures for the amination of the structurally similar 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane or Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the corresponding amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene) to the flask.

  • Stir the reaction mixture at a specified temperature (typically between 80-110 °C) for the required time (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-imidazo[1,2-b]pyridazine derivative.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + this compound AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Amido Palladium-Amido Complex AmineCoord->Amido - Base-H⁺Cl⁻ Amido->Pd0 Reductive Elimination Product 6-Amino-imidazo[1,2-b]pyridazine Amido->Product Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Ring at C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C6 position of this ring system is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. The C6 position is often solvent-exposed in kinase binding pockets, providing a key vector for developing highly specific inhibitors.

Substituents at the C6 position have been shown to be instrumental in the development of potent inhibitors for a range of therapeutic targets. For instance, C6-anilino derivatives have been identified as powerful and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a key mediator in autoimmune and inflammatory diseases.[1][2] Similarly, the introduction of aryl and other substituents at C6 has been crucial in creating selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, an attractive target in oncology due to its role in cell cycle regulation.[3] Furthermore, modifications at this position have led to the discovery of Anaplastic Lymphoma Kinase (ALK) inhibitors capable of overcoming drug resistance mutations in non-small cell lung cancer.[4] Beyond kinase inhibition, C6-functionalized imidazo[1,2-b]pyridazines have been developed as ligands for β-amyloid plaques, highlighting their potential as diagnostic and therapeutic agents for Alzheimer's disease.[5]

The primary synthetic strategies for modifying the C6 position typically involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, starting from a 6-halo-imidazo[1,2-b]pyridazine precursor.[6][7] These methods offer a versatile and efficient means to introduce a wide array of aryl, heteroaryl, and amino substituents. Direct C-H activation at C6 is an emerging and atom-economical alternative, though less commonly reported for this specific scaffold compared to related heterocycles.[8]

This document provides detailed protocols for key C6 functionalization reactions and summarizes the biological activities of representative C6-substituted imidazo[1,2-b]pyridazine derivatives, offering a practical guide for researchers in the field of drug discovery and development.

Data Presentation: Biological Activities of C6-Functionalized Imidazo[1,2-b]pyridazines

The following tables summarize the quantitative data for various C6-substituted imidazo[1,2-b]pyridazine derivatives as kinase inhibitors and β-amyloid plaque binders.

Table 1: Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors

Compound IDC6-SubstituentTyk2 JH2 Kᵢ (nM)IFNα Cellular IC₅₀ (nM)
4 Anilino--
5 (2-oxo-1,2-dihydropyridin-3-yl)amino--
6c N-cyclopropyl-C3-amide derivative--
6e N-cyclopropyl-C3-amide, N1-(2-pyridyl) derivative--
6n N-isopropyl-C3-amide, N1-(2-pyridyl) derivative--
6o N-cyclobutyl-C3-amide, N1-(2-pyridyl) derivative--
6q-t (1R,2S)-2-fluorocyclopropyl-C3-amide derivatives0.015 - 0.03512 - 41

Data sourced from references[1][6]. Note: Specific Ki and IC50 values for all compounds were not available in the provided search results.

Table 2: Imidazo[1,2-b]pyridazine Derivatives as Mps1 Kinase Inhibitors

Compound IDC6-SubstituentMps1 Cellular IC₅₀ (nM)A549 Proliferation IC₅₀ (nM)
21b Aryl--
27f Optimized Aryl0.706.0

Data sourced from reference[3].

Table 3: Imidazo[1,2-b]pyridazine Derivatives as ALK Inhibitors

Compound IDC6-ModificationALK WT IC₅₀ (nM)ALK G1202R IC₅₀ (nM)ALK L1196M/G1202R IC₅₀ (nM)
O-10 Macrocyclic2.66.423

Data sourced from reference[4].

Table 4: Imidazo[1,2-b]pyridazine Derivatives as β-Amyloid Plaque Binders

Compound IDC6-SubstituentKᵢ (nM)
3 Methoxy>1000
4 Methylthio11.0

Data sourced from reference[5].

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-imidazo[1,2-b]pyridazine (General Precursor)

This protocol describes the foundational step for creating the imidazo[1,2-b]pyridazine scaffold, which can then be functionalized. The reaction involves the cyclocondensation of 3-amino-6-chloropyridazine with an α-haloketone.

Materials:

  • 3-Amino-6-chloropyridazine

  • α-Bromoacetophenone (or other α-haloketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add α-bromoacetophenone (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the 2-aryl-6-chloro-imidazo[1,2-b]pyridazine.

Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of a 6-chloro-imidazo[1,2-b]pyridazine with an arylboronic acid.

Materials:

  • 6-Chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS or TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 6-aryl-imidazo[1,2-b]pyridazine product.

Protocol 3: C6-Amination via Buchwald-Hartwig Cross-Coupling

This protocol describes the synthesis of 6-amino-imidazo[1,2-b]pyridazine derivatives from a 6-bromo or 6-chloro precursor.

Materials:

  • 6-Bromo- or 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) or Pd(OAc)₂

  • Xantphos or BrettPhos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the 6-halo-imidazo[1,2-b]pyridazine, the palladium catalyst, and the phosphine ligand.

  • Add the base (Cs₂CO₃ or NaOtBu).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-125 °C. Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).[6]

  • Cool the mixture to room temperature. If NaOtBu was used, quench carefully with saturated aqueous NH₄Cl.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 6-amino-imidazo[1,2-b]pyridazine derivative.

Visualizations

Signaling Pathways

// Nodes ALK [label="ALK Fusion Protein\n(e.g., NPM-ALK)", fillcolor="#EA4335", fontcolor="#202124"]; Inhibitor [label="C6-Imidazo[1,2-b]pyridazine\nInhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Transformation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ALK -> RAS; ALK -> PI3K; ALK -> JAK; ALK -> PLCg; Inhibitor -> ALK [arrowhead=tee, color="#EA4335", penwidth=2]; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; JAK -> STAT3 -> Proliferation; PLCg -> Proliferation; } dot Anaplastic Lymphoma Kinase (ALK) Signaling Pathway Inhibition.

// Nodes Mps1 [label="Mps1 Kinase", fillcolor="#EA4335", fontcolor="#202124"]; Inhibitor [label="C6-Imidazo[1,2-b]pyridazine\nInhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; Knl1 [label="Kinetochore Scaffold\n(Knl1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bub1_Bub3 [label="Bub1-Bub3 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Mad1_Mad2 [label="Mad1-Mad2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; MCC [label="Mitotic Checkpoint\nComplex (MCC) Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; APC_C [label="Anaphase-Promoting\nComplex (APC/C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anaphase [label="Anaphase Onset", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Mps1 -> Knl1 [label=" P"]; Knl1 -> Bub1_Bub3 [label=" Recruits"]; Mps1 -> Bub1_Bub3 [label=" P"]; Bub1_Bub3 -> Mad1_Mad2 [label=" Recruits"]; Mps1 -> Mad1_Mad2 [label=" P"]; Mad1_Mad2 -> MCC; MCC -> APC_C [arrowhead=tee, label=" Inhibits"]; APC_C -> Anaphase; Inhibitor -> Mps1 [arrowhead=tee, color="#EA4335", penwidth=2]; } dot Monopolar Spindle 1 (Mps1) Kinase Signaling Pathway Inhibition.

// Nodes Cytokine [label="Cytokines\n(IL-12, IL-23, Type I IFN)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyk2 [label="Tyk2", fillcolor="#EA4335", fontcolor="#202124"]; JAK [label="JAK1 / JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="C6-Imidazo[1,2-b]pyridazine\nInhibitor", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="STAT Dimerization\n& Nuclear Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Inflammatory Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> Tyk2 [label=" Activates"]; Receptor -> JAK [label=" Activates"]; Tyk2 -> STAT [label=" P"]; JAK -> STAT [label=" P"]; STAT -> Dimerization; Dimerization -> Transcription; Transcription -> Response; Inhibitor -> Tyk2 [arrowhead=tee, color="#EA4335", penwidth=2]; } dot Tyrosine Kinase 2 (Tyk2) Signaling Pathway Inhibition.

Experimental Workflow

C6_Functionalization_Workflow

References

Application Notes and Protocols for Kinase Inhibitor Screening using 6-Chloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. The 6-chloro-substituted variant, in particular, serves as a versatile starting point for the synthesis of libraries of compounds targeting a wide range of kinases implicated in various diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of 6-chloroimidazo[1,2-b]pyridazine and its derivatives in kinase inhibitor screening assays.

Kinase Targets and Inhibitory Activity

Derivatives of the this compound scaffold have demonstrated inhibitory activity against a diverse panel of kinases. The following tables summarize the reported quantitative data for various analogues, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2 and other Kinases

Compound IDTarget KinaseAssay TypeIC50 / Ki (nM)Selectivity Notes
6 Tyk2 JH2Enzymatic>10,000-fold selective over a panel of 230 kinases.[1]
6b Tyk2 JH2Binding817 (hWB IC50)Improved metabolic stability.[1]
6q-t Tyk2 JH2Binding0.015 - 0.035 (Ki)Highly potent inhibitors.[1]
6e Tyk2 JH2Cellular12-41 (IFNα IC50)Similar potency to 6q-t in cellular assays.[1]

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against FLT3

Compound IDTarget KinaseAssay TypeIC50 / GI50 (nM)Cell Line
34f FLT3-ITDEnzymatic4
34f FLT3-D835YEnzymatic1
34f FLT3-ITDCellular7MV4-11
34f FLT3-ITDCellular9MOLM-13
34f FLT3-ITD-D835YCellular4MOLM-13

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against DYRKs and CLKs

Compound IDTarget KinaseIC50 (nM)
20a DYRK1A50
20a CLK182
20a CLK444
20a PfCLK132

Table 4: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against TRK Kinases

Compound IDTarget KinaseIC50 (nM)
15m TRKWT0.08
15m TRKG595R2.14
15m TRKG667C0.68

Table 5: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Mps1 (TTK) Kinase

Compound IDTarget KinaseAssay TypeIC50 (nM)Cell Line
27f Mps1Cellular0.70
27f Mps1Cellular6.0A549

Table 6: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Haspin Kinase

Compound IDTarget KinaseIC50 (nM)
21 Haspin6
22 Haspin12

Table 7: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against TAK1 Kinase

Compound IDTarget KinaseIC50 (nM)
26 TAK155

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for designing relevant screening assays and interpreting the results. Below are simplified diagrams of key signaling pathways involving kinases targeted by imidazo[1,2-b]pyridazine derivatives.

Tyk2_Signaling_Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Regulates Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 Inhibits

Caption: Simplified Tyk2 signaling pathway.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates PI3K_Akt PI3K/Akt Pathway FLT3_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->PI3K_Akt Constitutively Activates FLT3_ITD->RAS_MAPK Constitutively Activates STAT5 STAT5 Pathway FLT3_ITD->STAT5 Constitutively Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->FLT3_ITD Inhibits

Caption: FLT3 signaling in normal and malignant cells.

TAK1_Signaling_Pathway Stimuli TNF-α, IL-1, LPS Receptor Receptor Complex Stimuli->Receptor Binds TAK1_Complex TAK1/TAB1/TAB2 Receptor->TAK1_Complex Activates NF_kB NF-κB Pathway TAK1_Complex->NF_kB MAPK MAPK Pathway (JNK, p38) TAK1_Complex->MAPK Inflammation Inflammation & Survival NF_kB->Inflammation MAPK->Inflammation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TAK1_Complex Inhibits

Caption: Simplified TAK1 signaling pathway.

Experimental Workflow

A typical workflow for screening imidazo[1,2-b]pyridazine derivatives as kinase inhibitors involves a multi-step process, from initial high-throughput screening to detailed characterization of lead compounds.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cellular Assays cluster_3 Lead Optimization Compound_Library Imidazo[1,2-b]pyridazine Library HTS High-Throughput Biochemical Assay (e.g., ADP-Glo) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition) HTS->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Binding_Assay Binding Assay (e.g., LanthaScreen) (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., WST-1) (GI50 Determination) Binding_Assay->Cell_Proliferation Selectivity_Panel->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Proliferation->Target_Engagement Downstream_Signaling Western Blot for Downstream Signaling Target_Engagement->Downstream_Signaling Lead_Op Lead Optimization (SAR Studies) Downstream_Signaling->Lead_Op

Caption: General workflow for kinase inhibitor screening.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the activity of a wide range of kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate and cofactors

  • Imidazo[1,2-b]pyridazine compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the kinase, substrate, and any necessary cofactors in the appropriate kinase buffer.

    • Add the kinase reaction mix to each well of the assay plate containing the compounds.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction volume is typically 5-25 µL.

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent) to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: WST-1 Cell Proliferation Assay (Cellular GI50 Determination)

This protocol is a colorimetric assay to determine the effect of imidazo[1,2-b]pyridazine compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine compounds (dissolved in DMSO)

  • WST-1 reagent

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in complete medium. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds. Include medium with DMSO as a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

    • Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent growth inhibition versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cells expressing the target kinase

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine compound of interest (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with the imidazo[1,2-b]pyridazine compound at a desired concentration or with vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with PBS and harvest them.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

    • Cool the samples on ice for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

Application Notes and Protocols for Synthesizing Novel Anticancer Agents from 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the versatile 6-Chloroimidazo[1,2-b]pyridazine scaffold. The protocols detailed below leverage robust and widely applicable cross-coupling methodologies, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, to generate a diverse library of substituted imidazo[1,2-b]pyridazine analogs.

The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various cancer cell lines. The primary mechanisms of action for these compounds often involve the inhibition of key signaling kinases, such as Tyrosine Kinase 2 (Tyk2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, which are crucial for cancer cell proliferation and survival.

Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 6-aryl and 6-amino-imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-imidazo[1,2-b]pyridazines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • Triphenylphosphine (PPh₃) (0.2 equivalents) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane or a mixture of Toluene/Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask or a microwave reaction vial, combine this compound (1 equivalent), the desired arylboronic acid (1.1 - 1.5 equivalents), and the base (2 equivalents).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water or toluene/ethanol).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃, or Pd(PPh₃)₄).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (1-12 hours). The reaction can be conveniently performed using microwave irradiation, which can significantly shorten the reaction time.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 6-aryl-imidazo[1,2-b]pyridazine.[2][3][4][5][6]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-imidazo[1,2-b]pyridazines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)

  • Xantphos or BrettPhos (0.04 - 0.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (for quenching)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Add this compound (1 equivalent) and the amine (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to yield the desired 6-amino-imidazo[1,2-b]pyridazine.[2][3][4]

Data Presentation

The following tables summarize the in vitro anticancer activity of representative 6-substituted imidazo[1,2-b]pyridazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in micromolar (µM).

Compound IDR GroupCancer Cell LineIC₅₀ (µM)Reference
1a 4-FluorophenylHCT-1160.16[7][8]
1b 4-MethoxyphenylA5491.32[7][8]
1c Pyridin-4-ylMCF-73.24[7][8]
1d Thiophen-2-ylSK-HEP10.28[7][8]
2a -NH-(4-chlorophenyl)HCT-11624.08[9]
2b -NH-(pyridin-2-yl)MCF-78.86[9]
2c -NH-(4-methoxyphenyl)A549>50[10]
2d -NH-benzylHCT-11616.18[9]
Compound IDR GroupCancer Cell LineIC₅₀ (µM)Reference
3a 2,4-difluorophenylHCT1160.79[8]
3b 3-chloro-4-fluorophenylMCF-70.64[8]
3c 4-cyanophenylA54926.7[7]
3d 4-(trifluoromethyl)phenylHCT-1165.98[7]
4a -NH-(3-cyanophenyl)MCF726.4[9]
4b -NH-(4-(trifluoromethoxy)phenyl)HCT116>50[11]
4c -NH-(2,3-dichlorophenyl)A54910.1[7]
4d -NH-(naphthalen-2-yl)MCF-77.56[7]

Mechanism of Action and Signaling Pathways

Several imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Tyk2 and Pim-1 kinases, both of which are implicated in cancer cell proliferation, survival, and drug resistance.[12][13][14][15]

Tyk2 Signaling Pathway: Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways, such as those initiated by interferons and interleukins (e.g., IL-12, IL-23).[14] Aberrant Tyk2 activity can lead to the constitutive activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, which in turn regulate the expression of genes involved in cell growth, survival, and inflammation. Inhibition of Tyk2 by imidazo[1,2-b]pyridazine derivatives can block this signaling cascade, leading to reduced cancer cell proliferation and survival.[13][14]

Pim-1 Kinase Signaling Pathway: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. It phosphorylates a number of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis. For instance, Pim-1 can phosphorylate and inactivate the pro-apoptotic protein BAD, thereby promoting cell survival. Imidazo[1,2-b]pyridazine-based inhibitors can effectively block the kinase activity of Pim-1, leading to the reactivation of apoptotic pathways and cell cycle arrest in cancer cells.[12][15]

Visualizations

Experimental Workflow

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation Start This compound Coupling Suzuki-Miyaura or Buchwald-Hartwig Coupling Start->Coupling Crude Crude Product Coupling->Crude Purification Column Chromatography Crude->Purification Pure Pure Substituted Imidazo[1,2-b]pyridazine Purification->Pure CellLines Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Pure->CellLines Assay Cytotoxicity Assay (e.g., MTT Assay) CellLines->Assay IC50 IC50 Determination Assay->IC50 Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) IC50->Mechanism Data Data Analysis and SAR Studies Mechanism->Data

Caption: General workflow for the synthesis and anticancer evaluation of novel agents.

Tyk2 Signaling Pathway

G Tyk2 Signaling Pathway Inhibition Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK JAK Receptor->JAK STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates P-STAT p-STAT STAT->P-STAT Nucleus Nucleus P-STAT->Nucleus Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 inhibits

Caption: Inhibition of the Tyk2 signaling pathway by imidazo[1,2-b]pyridazine derivatives.

Pim-1 Kinase Signaling Pathway

G Pim-1 Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor/ Cytokine Receptor Receptor GrowthFactor->Receptor Pim1 Pim-1 Kinase Receptor->Pim1 BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates CellCycle Cell Cycle Progression Pim1->CellCycle promotes Apoptosis Apoptosis BAD->Apoptosis promotes pBAD p-BAD (inactive) Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Pim1 inhibits

Caption: Inhibition of the Pim-1 kinase signaling pathway by imidazo[1,2-b]pyridazine derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloroimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloroimidazo[1,2-b]pyridazine and its analogs are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including their use as kinase inhibitors and anti-parasitic agents.[1] Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these molecules to ensure their quality, purity, and structural integrity. These application notes provide detailed protocols for the characterization of this compound analogs using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound analogs and for monitoring reaction progress.

Experimental Protocol:

A typical HPLC method for the analysis of imidazo[1,2-b]pyridazine derivatives is as follows:

  • System: Shimadzu LCMS-8040 or equivalent.[2]

  • Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm) or Ballistic YMC S5 ODS (4.6 mm x 50 mm).[2][3]

  • Mobile Phase A: Water with 0.1% formic acid or 10% methanol, 90% water, 0.2% phosphoric acid.[2][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 90% methanol, 10% water, 0.2% phosphoric acid.[2][3]

  • Flow Rate: 0.25 mL/min or 4 mL/min.[2][3]

  • Column Temperature: 40 °C.[2]

  • Gradient: A common gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with varying polarities. For example, a linear gradient from 3% to 35.5% B over 5 minutes, then to 100% B in 1 minute, held for 2 minutes.[2]

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry (MS).

Data Presentation:

Table 1: HPLC Parameters for Analysis of Imidazo[1,2-b]pyridazine Analogs.

ParameterMethod 1Method 2
Column Accucore C18 (100 mm × 3.0 mm, 2.6 μm)[2]Ballistic YMC S5 ODS (4.6 mm x 50 mm)[3]
Mobile Phase A Water with 0.1% formic acid[2]10% methanol, 90% water, 0.2% phosphoric acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]90% methanol, 10% water, 0.2% phosphoric acid[3]
Flow Rate 0.25 mL/min[2]4 mL/min[3]
Temperature 40 °C[2]Not Specified
Gradient Time 4 min[3]8 min[2]

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dissolve Sample filter Filter Sample start->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify

Caption: General workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to identify and confirm the structure of this compound analogs.

Experimental Protocol:
  • LC System: Utilize the HPLC conditions described in the previous section.

  • Mass Spectrometer: Thermo Scientific Q Exactive Plus Orbitrap MS or Micromass Platform LC spectrometer.[2][3]

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode (ESI+).[2]

  • Scan Range: A suitable mass range to encompass the expected molecular weights of the analogs and potential fragments (e.g., m/z 100-1000).

  • Data Acquisition: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) for quantification if required.[2]

Data Presentation:

Table 2: ESI-MS Data for Exemplary this compound Analogs.

CompoundStructureMolecular FormulaCalculated Mass (M)Observed [M+H]⁺ (m/z)Reference
This compound6-chloro-8-(1'-methoxy-1'-methylethyl)-imidazo-[1.2-b]-pyridazineC₁₀H₁₂ClN₃O225.07225.68[4]
6-chloropyridazin-3-amine2C₄H₄ClN₃129.01130.0
This compound3C₆H₄ClN₃153.01154.2
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine3C₁₃H₉ClN₄O₄S352.00Not specified[5]

Workflow Visualization:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample Sample Injection separation HPLC Separation sample->separation ionization ESI Ionization separation->ionization mass_analysis Mass Analyzer ionization->mass_analysis detection Detector mass_analysis->detection mass_spectrum Mass Spectrum detection->mass_spectrum identification Compound Identification mass_spectrum->identification

Caption: Workflow for LC-MS based compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel this compound analogs. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol:
  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • 2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.

Data Presentation:

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative this compound Analogs.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
6-chloropyridazin-3-amine (2)DMSO-d₆7.32 (d, J=12.4 Hz, 1H), 6.80 (d, J=12.4 Hz, 1H), 6.60 (br. s, 2H)160.7, 145.4, 129.4, 118
This compound (3)DMSO-d₆8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H)149.3, 136.1, 128.7, 126.1, 124.0, 118.8
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1)CDCl₃7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H)Not specified[5]
6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (2)CDCl₃8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H)Not specified[5]

Logical Relationship Visualization:

NMR_Logic cluster_exp NMR Experiments cluster_info Derived Information cluster_structure Final Structure H1_NMR 1H NMR chem_shift Chemical Shift H1_NMR->chem_shift coupling Coupling Constants H1_NMR->coupling integration Integration H1_NMR->integration proton_env Proton Environments H1_NMR->proton_env C13_NMR 13C NMR carbon_types Carbon Types C13_NMR->carbon_types COSY COSY H_H_conn 1H-1H Connectivity COSY->H_H_conn HSQC HSQC C_H_conn 1H-13C Connectivity (1-bond) HSQC->C_H_conn HMBC HMBC long_range_conn Long-Range 1H-13C Connectivity HMBC->long_range_conn structure Molecular Structure proton_env->structure carbon_types->structure H_H_conn->structure C_H_conn->structure long_range_conn->structure

Caption: Logical flow for structural elucidation by NMR.

X-ray Crystallography for Absolute Structure Determination

For crystalline this compound analogs, single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement, confirming absolute stereochemistry and conformation.

Experimental Protocol:
  • Crystal Growth: Grow single crystals of the analog suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Data Presentation:

While detailed crystallographic data is extensive, key parameters can be summarized. For instance, a study on an imidazo[1,2-b]pyridazine derivative reported a monoclinic crystal system with space group P2₁/c and specific unit cell dimensions.[6] Another study confirmed the conformation of a derivative through single-crystal X-ray analysis, noting the dihedral angles between heteroaryl rings.[7]

Workflow Visualization:

XRay_Workflow start Synthesized Compound crystal Grow Single Crystal start->crystal mount Mount Crystal crystal->mount diffraction X-ray Diffraction Data Collection mount->diffraction process Data Processing diffraction->process solve Structure Solution process->solve refine Structure Refinement solve->refine structure 3D Molecular Structure refine->structure

Caption: Workflow for single-crystal X-ray crystallography.

References

Application Notes and Protocols for the Purification of 6-Chloroimidazo[1,2-b]pyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-chloroimidazo[1,2-b]pyridazine and its derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including silica gel chromatography, precipitation and filtration, and crystallization, complete with experimental details and expected outcomes.

Data Summary of Purification Techniques

The selection of a suitable purification method is contingent on the specific reaction mixture, impurity profile, and desired final purity of the this compound product. The following table summarizes quantitative data from representative purification protocols.

ProductPurification MethodEluent/Solvent SystemYieldPurityMelting Point (°C)Reference
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineChromatography on silica gelDichloromethane-ethyl acetate (9:1)37%N/A154[1]
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineChromatography on silica gelDichloromethane-ethyl acetate (9:1)54%N/A253[1]
This compound hydrochloridePrecipitation, filtration, and washingEthanol85%99.9%N/A[2]
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrileMicrowave-assisted reaction and solvent removalEthanol/Water (4:1)N/AN/AN/A[3]
(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrileCrystallization by slow solvent evaporationMethanol76%N/AN/A[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This method is effective for separating the target compound from unreacted starting materials and byproducts based on polarity.

Materials:

  • Crude reaction mixture containing this compound derivative

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes (or other suitable non-polar solvent for slurry packing)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain and the silica to pack evenly. Avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin the elution with the specified solvent system (e.g., dichloromethane:ethyl acetate 9:1).[1] Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in the eluent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.[1]

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System (e.g., DCM:EtOAc 9:1) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for Silica Gel Chromatography Purification.

Protocol 2: Purification by Precipitation and Filtration

This technique is useful for products that are insoluble in the reaction solvent upon cooling or addition of an anti-solvent.

Materials:

  • Reaction mixture

  • Ice-water mixture

  • Beaker or flask

  • Buchner funnel and filter paper

  • Vacuum flask

  • Washing solvent (e.g., cold water, ethanol)

Procedure:

  • Precipitation: Slowly pour the reaction mixture into a beaker containing an ice-water mixture while stirring.[1]

  • Solid Formation: The product should precipitate out of the solution as a solid.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel and filter paper.[1]

  • Washing: Wash the collected solid with a suitable cold solvent (e.g., ethanol) to remove residual impurities.[2]

  • Drying: Dry the purified solid under reduced pressure.[1][2]

G start Reaction Mixture precipitate Pour into Ice-Water Mixture start->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash Solid with Cold Solvent filter->wash dry Dry Under Reduced Pressure wash->dry end Purified Product dry->end

Caption: Workflow for Purification by Precipitation and Filtration.

Protocol 3: Purification by Crystallization

Crystallization is a powerful technique for obtaining highly pure crystalline solids.

Materials:

  • Crude product

  • Suitable solvent (e.g., methanol)[4]

  • Flask or beaker

  • Heating source (if necessary)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. For some compounds, further cooling in an ice bath may be necessary. A specific method involves dissolving the compound in cooled methanol and allowing for slow evaporation.[4]

  • Crystal Collection: Collect the formed crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for instance, at room temperature, to remove any residual solvent.[4]

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Collect Crystals by Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[1][2] Notably, the FDA-approved multi-kinase inhibitor Ponatinib, used for the treatment of chronic myeloid leukemia, features the imidazo[1,2-b]pyridazine core, highlighting its clinical significance.[3]

The versatile biological activity of these compounds stems from their ability to act as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of critical kinases such as mTOR, PI3K, c-Met, VEGFR2, and IKKβ, making them attractive candidates for drug discovery and development programs.[4][5][6][7][8]

This application note provides a detailed experimental setup and protocols for the synthesis of imidazo[1,2-b]pyridazine-based libraries, primarily focusing on the efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[9] This method allows for the rapid generation of a diverse range of substituted imidazo[1,2-b]pyridazines, which can then be screened for their biological activity.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Imidazo[1,2-b]pyridazine Libraries via the Groebke-Blackburn-Bienaymé Reaction

This protocol describes a robust and scalable method for the synthesis of a library of 3-aminoimidazo[1,2-b]pyridazine derivatives. The reaction proceeds via a one-pot, three-component condensation of an aminopyridazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[9]

Materials:

  • Substituted 3-aminopyridazine (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • Isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 3-aminopyridazine (1.0 eq) in a mixture of DCM and MeOH (e.g., 3:1 v/v), add the substituted aldehyde (1.1 eq) and scandium(III) triflate (10 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux (typically 40-60 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and EtOAc) to afford the desired 3-aminoimidazo[1,2-b]pyridazine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine libraries.

Table 1: Synthesis of a Library of 3-Aminoimidazo[1,2-b]pyridazines via the Groebke-Blackburn-Bienaymé Reaction.

Entry3-AminopyridazineAldehydeIsocyanideProductYield (%)
13-Amino-6-chloropyridazineBenzaldehydetert-Butyl isocyanide6-Chloro-N-(tert-butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine85
23-Amino-6-chloropyridazine4-Chlorobenzaldehydetert-Butyl isocyanide6-Chloro-2-(4-chlorophenyl)-N-(tert-butyl)imidazo[1,2-b]pyridazin-3-amine82
33-Amino-6-chloropyridazine4-Methoxybenzaldehydetert-Butyl isocyanide6-Chloro-2-(4-methoxyphenyl)-N-(tert-butyl)imidazo[1,2-b]pyridazin-3-amine88
43-Amino-6-chloropyridazineBenzaldehydeCyclohexyl isocyanide6-Chloro-N-cyclohexyl-2-phenylimidazo[1,2-b]pyridazin-3-amine87
53-AminopyridazineBenzaldehydetert-Butyl isocyanideN-(tert-butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine78

Yields are based on isolated products after purification.

Table 2: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine Derivatives.

Compound IDTarget KinaseIC₅₀ (nM)Reference
A17 mTOR67[4]
A18 mTOR62[4]
Compound 11 PI3Kα0.06[5]
Compound 11 mTOR3.12[5]
Compound 26 c-Met1.9[10]
Compound 26 VEGFR22.2[10]
Compound 7 IKKβ>2000[11]
Optimized Compound IKKβ1.4[6]

IC₅₀ values represent the concentration of the compound required for 50% inhibition of the kinase activity.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Characterization & Screening start Starting Materials (3-Aminopyridazine, Aldehyde, Isocyanide) reaction Three-Component Reaction (Groebke-Blackburn-Bienaymé) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Imidazo[1,2-b]pyridazine Library purification->product characterization Structural Characterization (NMR, MS) product->characterization screening Biological Screening (Kinase Assays) product->screening data Data Analysis (IC50 Determination) screening->data

Caption: Workflow for the synthesis and evaluation of imidazo[1,2-b]pyridazine libraries.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.

References

Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloroimidazo[1,2-b]pyridazine and its derivatives have emerged as a versatile scaffold in the development of therapeutic and diagnostic agents for Alzheimer's disease (AD). This class of compounds has demonstrated potential in targeting key pathological hallmarks of AD, including the hyperphosphorylation of tau protein and the aggregation of β-amyloid (Aβ) plaques. These application notes provide an overview of the utility of this compound derivatives, along with detailed protocols for their evaluation in AD research.

Section 1: Targeting Tau Pathology via GSK-3β Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes.[1][2] In the context of Alzheimer's disease, GSK-3β is linked to the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a primary pathological feature of the disease.[1][2] Inhibition of GSK-3β by imidazo[1,2-b]pyridazine derivatives can thus reduce tau phosphorylation, offering a promising therapeutic strategy.

Quantitative Data: GSK-3β Inhibition

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity. The structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors.

Compound IDStructureGSK-3β IC50 (nM)
Compound 47 (Structure not publicly available)Potent inhibitor (exact value not specified in abstract)

In vivo studies with compound 47 in a triple-transgenic mouse model of Alzheimer's disease demonstrated that it is a brain-penetrant, orally bioavailable GSK-3β inhibitor that significantly lowered levels of phosphorylated tau.[1][2]

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide like p-GS2)

  • ATP (Adenosine triphosphate)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the GSK-3β enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagram

GSK3B_Pathway cluster_0 Imidazo[1,2-b]pyridazine Derivative cluster_1 Alzheimer's Disease Pathology Compound This compound Derivative GSK3B GSK-3β Compound->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation ABeta_Binding_Workflow A Prepare Aβ₁₋₄₀ Aggregates C Incubate Aggregates, Radioligand, and Test Compound A->C B Prepare Serial Dilutions of Imidazo[1,2-b]pyridazine Derivatives B->C D Separate Bound and Free Ligand (Vacuum Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ and Kᵢ Values E->F Synthesis_Scheme cluster_0 Condensation Reaction Reactant1 3-Amino-6-halopyridazine Reactant2 α-Bromoketone Product 6-substituted-2-phenylimidazo[1,2-b]pyridazine Reactant1->Product Reactant2->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 6-Chloroimidazo[1,2-b]pyridazine.

Troubleshooting Guide

Low yields and side product formation are common challenges when working with electron-deficient heteroaryl chlorides like this compound. This guide outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: Catalyst degradation (e.g., oxidation of phosphine ligands) or use of a non-optimal catalyst system.[1] Aryl chlorides are less reactive than bromides or iodides and require highly active catalysts.[2]• Use fresh, high-purity catalyst and ligands stored under an inert atmosphere.[1] • Employ specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are effective for challenging heteroaryl chlorides.[2] • Consider using a pre-catalyst for more reliable initiation.
Insufficient Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be met.[2]• Increase the reaction temperature, typically in the range of 80-120 °C.[3] Monitor for potential degradation of starting materials or products at higher temperatures.
Poor Reagent Quality: Degradation of the boronic acid/ester, or presence of impurities in solvents or base.[1]• Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[1][4] • Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1]
Significant Side Product Formation Protodeboronation: Replacement of the boronic acid/ester group with a hydrogen atom, especially with electron-deficient boronic acids.[1] This is a major side reaction.[4]• Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1] • Ensure strictly anhydrous conditions where possible, as water can be a proton source.[1] • Consider using boronic esters (e.g., pinacol esters) which can be more resistant to this side reaction.[4]
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst.[2]• Ensure the reaction is thoroughly degassed.[2] • Use a Pd(0) source directly or an efficient precatalyst system to minimize Pd(II) species in the reaction mixture.[2]
Dehalogenation: Replacement of the chlorine atom on the imidazo[1,2-b]pyridazine with a hydrogen atom.• This can occur after oxidative addition. Ensure the reaction environment is free of adventitious hydrogen sources. • Re-evaluate the base and solvent combination.[4]
Reaction Stalls Catalyst Deactivation: The palladium catalyst can be deactivated over the course of the reaction.• Increase catalyst loading. • Use a more robust ligand that better stabilizes the palladium catalyst.[2]
Inhibition by Heterocycle: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, inhibiting catalytic activity.• Use bulky ligands that sterically shield the metal center from inhibitory coordination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?

A1: For challenging heteroaryl chlorides like this compound, a good starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3] These systems are known to be effective for the difficult oxidative addition step of the C-Cl bond.[2]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. A strong base is often necessary.[2] Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings of heteroaryl chlorides.[2][3] Other common choices include carbonates like K₂CO₃ and Cs₂CO₃.[1] The optimal base is highly dependent on the specific substrates, catalyst, and solvent, so screening different bases is recommended.[2]

Q3: What solvent system is recommended?

A3: Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane, THF, or DMF with water are typical.[1] For example, a 4:1 mixture of 1,4-dioxane and water is a common starting point.[1] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation.[1]

Q4: My boronic acid is unstable. What can I do?

A4: If you suspect your boronic acid is degrading or undergoing protodeboronation, consider converting it to a more stable boronic ester, such as a pinacol ester or a MIDA boronate.[1][4] These are generally more stable to storage and the reaction conditions, slowly releasing the boronic acid in situ.[5]

Q5: How can I effectively degas my reaction mixture?

A5: To create an inert atmosphere, seal your reaction vessel and then evacuate and backfill with an inert gas like argon or nitrogen. Repeating this cycle three times is standard practice to ensure an oxygen-free environment.[1][6] Additionally, bubbling the inert gas through the solvent for 10-15 minutes before adding the catalyst can help with thorough deoxygenation.[1]

Q6: At what temperature should I run the reaction?

A6: Due to the lower reactivity of the chloride, higher temperatures are generally required.[2] A typical range is 80-110 °C.[2][7] It is advisable to start around 80-90 °C and increase the temperature if the reaction is sluggish, while monitoring for any signs of decomposition.

Representative Experimental Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific substrates.

Reagents and Equipment:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas. Repeat this cycle three times.[6]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 and 0.5 M.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Visual Guides

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) product_out Coupled Product pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR)2) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product aryl_halide Ar-X (6-Chloroimidazo [1,2-b]pyridazine) aryl_halide->pd0 boronic_acid Ar'-B(OR)2 boronic_acid->pd2_halide base Base base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Degassing) check_reagents->check_conditions Reagents OK optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald, NHC) check_reagents->optimize_catalyst Degradation Suspected analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts Conditions OK optimize_temp Increase Temperature check_conditions->optimize_temp Low Temp improve_degassing Improve Degassing Protocol check_conditions->improve_degassing Poor Degassing optimize_base Screen Bases (K3PO4, Cs2CO3, K2CO3) analyze_byproducts->optimize_base Protodeboronation /Dehalogenation use_boronic_ester Use Boronic Ester (Pinacol, MIDA) analyze_byproducts->use_boronic_ester Protodeboronation analyze_byproducts->improve_degassing Homocoupling rerun Re-run Optimized Reaction optimize_catalyst->rerun optimize_base->rerun optimize_temp->rerun use_boronic_ester->rerun improve_degassing->rerun

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

improving the yield of 6-Chloroimidazo[1,2-b]pyridazine functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-Chloroimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of various functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the this compound core?

A1: The 6-chloro position is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are the most common functionalization strategies. These include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C triple bond formation, and C-H arylation for direct functionalization of the imidazo[1,2-b]pyridazine core.

Q2: My reaction is not proceeding to completion. What are the first general parameters I should check?

A2: When a reaction stalls, begin by assessing these key parameters:

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[1]

  • Reagent Purity: Verify the purity and stability of your reagents, especially the boronic acid/ester for Suzuki reactions, as they can degrade over time.

  • Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

  • Catalyst Activity: Ensure your palladium source and ligand are active. Consider using a fresh batch or a more robust pre-catalyst.

Q3: I am observing the formation of multiple side products. What are the likely culprits?

A3: Common side products in cross-coupling reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halide molecules. This can be minimized by ensuring an oxygen-free environment and using appropriate ligands.[1]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. Using milder bases or anhydrous conditions can mitigate this issue.[2]

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen. This can occur as a side reaction in Buchwald-Hartwig aminations.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired 6-aryl-imidazo[1,2-b]pyridazine.

This is a common issue when working with electron-deficient heteroaryl chlorides like this compound. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.

Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling

G start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents stable/pure? start->check_reagents sub_catalyst Use fresh Pd source/ligand. Consider a pre-catalyst. check_catalyst->sub_catalyst No side_reactions Are side products observed? check_catalyst->side_reactions Yes sub_conditions Optimize base, solvent, temperature. Ensure rigorous degassing. check_conditions->sub_conditions No check_conditions->side_reactions Yes sub_reagents Check boronic acid quality. Use fresh, pure starting material. check_reagents->sub_reagents No check_reagents->side_reactions Yes success Improved Yield sub_catalyst->success sub_conditions->success sub_reagents->success protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling solve_proto Use milder base (e.g., KF, K2CO3). Use boronate ester. Anhydrous conditions. protodeboronation->solve_proto solve_homo Rigorous degassing. Use bulky, electron-rich ligands. homocoupling->solve_homo solve_proto->success solve_homo->success

Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
ParameterRecommendationRationale
Palladium Catalyst Use a pre-catalyst such as XPhos Pd G3 or SPhos Pd G2.Pre-catalysts are often more air- and moisture-stable and provide more consistent results.
Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.These ligands promote the challenging oxidative addition step with aryl chlorides and accelerate reductive elimination.[1]
Base Screen different bases. K3PO4 and Cs2CO3 are often effective for challenging couplings. For base-sensitive substrates, consider milder options like K2CO3 or KF.[1]The choice of base is critical for the transmetalation step and can significantly impact yield.[1]
Solvent A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/H2O, THF/H2O) is commonly used. Ensure solvents are thoroughly degassed.The aqueous phase is often necessary to dissolve the inorganic base and facilitate the reaction.
Temperature Reactions are typically heated (80-110 °C).Higher temperatures can overcome the activation energy for the coupling of less reactive aryl chlorides.[2]

Buchwald-Hartwig Amination

Problem: Low conversion in the amination of this compound.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of reaction components.

Troubleshooting Workflow: Low Conversion in Buchwald-Hartwig Amination

G start Low Conversion check_base Is the base appropriate? start->check_base check_ligand Is the ligand optimal? start->check_ligand check_temp Is the temperature sufficient? start->check_temp sub_base Use a stronger base (e.g., NaOtBu, K3PO4). Ensure base is finely powdered and dry. check_base->sub_base No amine_issue Is the amine substrate challenging? check_base->amine_issue Yes sub_ligand Screen bulky, electron-rich ligands (e.g., Xantphos, RuPhos). check_ligand->sub_ligand No check_ligand->amine_issue Yes sub_temp Increase reaction temperature (monitor for decomposition). check_temp->sub_temp No success Improved Conversion sub_base->success sub_ligand->success sub_temp->success primary_amine Primary Amine amine_issue->primary_amine secondary_amine Secondary Amine amine_issue->secondary_amine solve_primary Consider ligands like BrettPhos. primary_amine->solve_primary solve_secondary Bulky ligands are generally effective. secondary_amine->solve_secondary solve_primary->success solve_secondary->success

Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
ParameterRecommendationRationale
Palladium Catalyst Pd2(dba)3 or a suitable pre-catalyst is often effective.These are common and reliable palladium sources for this transformation.
Ligand Biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are highly recommended.The choice of ligand is crucial and depends on the amine substrate; bulky, electron-rich ligands are generally preferred.
Base Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are typically used.The base is required to deprotonate the amine, and its strength can significantly influence the reaction rate.
Solvent Anhydrous, polar aprotic solvents such as toluene, 1,4-dioxane, or DMF are common choices.The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle.
Temperature Reactions are usually heated, often in the range of 80-120 °C.Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.

Sonogashira Coupling

Problem: Failure to form the desired 6-alkynyl-imidazo[1,2-b]pyridazine.

The Sonogashira coupling is a reliable method for forming C(sp)-C(sp²) bonds, but can be sensitive to reaction conditions.

IssuePotential CauseSuggested Solution
No Reaction Inactive catalystUse a fresh palladium source and ensure the copper(I) co-catalyst is of high purity.
Insufficiently basic conditionsEnsure the amine base (e.g., triethylamine, diisopropylamine) is in excess and of good quality.
Low Yield Homocoupling of the alkyne (Glaser coupling)Run the reaction under strictly anaerobic conditions to prevent oxidative homocoupling.
Decomposition of starting materialsUse milder conditions (lower temperature) if possible, especially for sensitive substrates.
Side Product Formation Hydrodehalogenation of the starting materialThis can be a competing pathway; optimizing the catalyst and reaction time may help.
C-H Arylation

Problem: Poor regioselectivity or low efficiency in the direct C-H arylation.

Direct C-H arylation offers a more atom-economical approach to functionalization, but achieving high regioselectivity and yield can be challenging.

IssuePotential CauseSuggested Solution
Low Conversion Inefficient C-H activationScreen different palladium catalysts (e.g., Pd(OAc)2) and ligands. The choice of oxidant is also critical.
Catalyst inhibitionThe nitrogen atoms in the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, inhibiting catalysis. The use of appropriate ligands can mitigate this.
Poor Regioselectivity Multiple reactive C-H bondsThe reaction conditions (catalyst, ligand, solvent) can influence the site of arylation. Computational studies can sometimes predict the most reactive sites.
Side Reactions Homocoupling of the aryl halideOptimize the reaction stoichiometry and ensure slow addition of the limiting reagent if necessary.

Data Presentation: Comparative Yields

The following tables summarize reported yields for various functionalization reactions on the imidazo[1,2-b]pyridazine core. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)2 / PPh3K2CO3Toluene/EtOH140 (MW)69-78[2][3]
4-Methoxyphenylboronic acidPd(OAc)2 / PPh3K2CO3Toluene/EtOH140 (MW)72[2][3]
3-Thienylboronic acidPd(OAc)2 / XantphosK2CO31,4-Dioxane150 (MW)75[3]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd2(dba)3 / XantphosCs2CO31,4-Dioxane10094[4]
AnilinePd(OAc)2 / BINAPNaOtBuToluene10085[5]
BenzylaminePd2(dba)3 / XPhosK3PO4Toluene11091[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K2CO3, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add the base (e.g., NaOtBu, 1.2-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination pd_complex->pd0 Ar-R coupled_product Ar-R boronate_complex [R-B(OH)3]- boronate_complex->pd_complex R- start_materials Ar-X + R-B(OH)2 base Base base->boronate_complex

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(X)L2 pd0->pd_complex Ar-X oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation reductive_elimination Reductive Elimination amide_complex Ar-Pd(II)(NR'R'')L2 pd_complex->amide_complex HNR'R'' / Base amide_complex->pd0 Ar-NR'R'' coupled_product Ar-NR'R'' start_materials Ar-X + HNR'R'' base Base

Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Managing Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with imidazo[1,2-b]pyridazine derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine derivative is showing poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-b]pyridazines. The first step is to quantify the extent of the solubility issue. A kinetic solubility assay is a rapid and effective method for early-stage assessment. This will help you determine if minor modifications to your assay conditions will suffice or if a more comprehensive solubilization strategy is necessary.

Q2: What is a kinetic solubility assay and how is it performed?

A2: A kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. This mimics the conditions often used in in vitro assays. The appearance of precipitate is monitored to determine the solubility limit. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: My compound's solubility is too low even with minor assay adjustments. What are the main strategies to improve it?

A3: There are three primary strategies to enhance the solubility of poorly soluble compounds:

  • Chemical Modification: This involves altering the chemical structure of the molecule to introduce more polar or ionizable groups.

  • Physical Modification: This approach focuses on changing the solid-state properties of the compound, such as particle size or crystalline form.

  • Formulation Strategies: This involves the use of excipients and delivery systems to improve the dissolution and solubility of the compound.

Q4: How can I chemically modify my imidazo[1,2-b]pyridazine derivative to improve its solubility?

A4: A common approach is to introduce polar functional groups that can interact more favorably with water. For the imidazo[1,2-b]pyridazine scaffold, consider the following:

  • Introduction of Polar Groups: Adding functionalities like hydroxyls, amines, or amides can increase polarity.

  • Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly improve aqueous solubility.

  • Prodrugs: A prodrug strategy involves chemically modifying the compound to a more soluble form that is converted back to the active drug in vivo.

Q5: What are some effective formulation strategies for imidazo[1,2-b]pyridazine derivatives?

A5: Several formulation techniques can be employed:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (like DMSO, ethanol, or PEG 300) can increase solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (like PVP or PEG) at a molecular level can create a more soluble amorphous form.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or surfactants can improve their solubilization in aqueous environments.

  • Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound precipitates out of solution during the assay. The compound's solubility in the final assay buffer is exceeded.1. Lower the final compound concentration: If the experimental design allows, reducing the concentration may keep the compound in solution. 2. Increase the co-solvent concentration: Gradually increase the percentage of DMSO or other co-solvents in the final assay buffer. Be mindful of the solvent tolerance of your assay system. 3. Use a different buffer or adjust the pH: The solubility of many compounds is pH-dependent. Test the solubility in a range of buffers with different pH values.
Inconsistent or non-reproducible assay results. The compound may be precipitating over time, or the stock solution may not be stable.1. Visually inspect for precipitation: Before and after the assay, check for any visible precipitate in the wells. 2. Prepare fresh dilutions: Avoid using aged aqueous dilutions of your compound. Prepare them fresh for each experiment. 3. Filter the final dilution: Before adding to the assay, filter the diluted compound solution to remove any undissolved particles.
Low bioavailability in in vivo studies despite good in vitro potency. Poor aqueous solubility is a likely contributor to low absorption.1. Consider formulation strategies: For in vivo studies, formulating the compound as a solid dispersion, a lipid-based formulation, or a nanosuspension can significantly improve bioavailability. 2. Perform ex vivo permeability assays: Use models like Caco-2 to assess if poor permeability is also a contributing factor.

Data Presentation

The following tables provide quantitative data on the solubility of selected imidazo[1,2-b]pyridazine derivatives and related compounds to illustrate the impact of different conditions and formulations.

Table 1: Aqueous Solubility of a Representative Imidazo[1,2-b]pyridazine Derivative

Compound pH Aqueous Solubility (µg/mL) Reference
Tyk2 JH2 Inhibitor (6c)1.02[1]
6.5<1[1]

Table 2: Solubility of Ponatinib (an Imidazo[1,2-b]pyridazine-based Kinase Inhibitor) in Various Solvents and Buffers

Solvent/Buffer Solubility Reference
Aqueous Solution (< pH 1.7)Highly Soluble[2]
Aqueous Solution (pH 1.7 - 2.7)Slightly Soluble[2]
Aqueous Solution (> pH 2.7)Insoluble[2]
DMSO~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[1]
Ethanol26.6 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5.33 mg/mL (Suspension)[3]

Table 3: Effect of Co-solvent (DMSO) on the Solubility of a Pyridazinone Derivative at 298.2 K

Mass Fraction of DMSO in Water Mole Fraction Solubility (x 10-6) Reference
0.05.82[4]
0.125.1[4]
0.2112[4]
0.3489[4]
0.42,130[4]
0.58,910[4]
0.635,400[4]
0.7108,000[4]
0.8213,000[4]
0.9316,000[4]
1.0400,000[4]

Table 4: Solubility Enhancement of Efavirenz using Solid Dispersion with PVP K-30

Formulation Solubility (µg/mL) Reference
Intact Efavirenz0.250[5]
Solid Dispersion (Efavirenz:PVP K-30, 2:1)6.777[5]
Solid Dispersion (Efavirenz:PVP K-30, 1:1)6.936[5]
Solid Dispersion (Efavirenz:PVP K-30, 1:2)14.672[5]

Experimental Protocols

Kinetic Solubility Assay Protocol

1. Objective:

To determine the kinetic solubility of an imidazo[1,2-b]pyridazine derivative in an aqueous buffer.

2. Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity or nephelometry measurement capabilities

  • Multichannel pipette

3. Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mM.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Add Compound: Transfer 2 µL of each concentration from the serial dilution plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the assay plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a microplate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.

Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

1. Objective:

To prepare an amorphous solid dispersion of an imidazo[1,2-b]pyridazine derivative with polyvinylpyrrolidone (PVP) to enhance its aqueous solubility.

2. Materials:

  • Imidazo[1,2-b]pyridazine derivative

  • Polyvinylpyrrolidone (PVP K-30)

  • Ethanol (or another suitable volatile organic solvent)

  • Distilled water

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

3. Procedure:

  • Dissolve Compound and Polymer:

    • Dissolve a specific amount of the imidazo[1,2-b]pyridazine derivative in a minimal amount of ethanol.

    • In a separate container, dissolve the desired ratio of PVP K-30 (e.g., 1:1, 1:2, 1:5 drug-to-polymer ratio by weight) in distilled water.

  • Mix Solutions: Add the drug solution to the polymer solution while stirring continuously with a magnetic stirrer.

  • Solvent Evaporation:

    • Evaporate the solvents using a rotary evaporator under reduced pressure.

    • Alternatively, the solution can be placed in a shallow dish and dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all the solvent has been removed.

  • Collect and Store: Scrape the resulting solid dispersion from the flask or dish and store it in a desiccator to protect it from moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serial Dilution of Stock prep_stock->prep_serial add_compound Add Compound Dilutions prep_serial->add_compound add_buffer Add PBS to Plate add_buffer->add_compound incubate Incubate for 2h add_compound->incubate measure Measure Turbidity incubate->measure determine_sol Determine Solubility measure->determine_sol

Caption: Workflow for a kinetic solubility assay.

solubility_enhancement_strategies cluster_strategies Solubility Enhancement Strategies cluster_chem Examples cluster_phys Examples cluster_form Examples start Poorly Soluble Imidazo[1,2-b]pyridazine chem_mod Chemical Modification start->chem_mod phys_mod Physical Modification start->phys_mod formulation Formulation Strategies start->formulation polar_groups Add Polar Groups chem_mod->polar_groups salt_form Salt Formation chem_mod->salt_form prodrug Prodrug Approach chem_mod->prodrug particle_size Particle Size Reduction phys_mod->particle_size amorphous Amorphous Form phys_mod->amorphous co_solvents Co-solvents formulation->co_solvents solid_disp Solid Dispersions formulation->solid_disp lipid_based Lipid-Based Formulations formulation->lipid_based

Caption: Strategies for enhancing the solubility of imidazo[1,2-b]pyridazines.

References

common side reactions and byproducts in 6-Chloroimidazo[1,2-b]pyridazine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

1. Synthesis of the this compound Core

Q1: I am getting a low yield in the cyclocondensation reaction between 3-amino-6-chloropyridazine and 1,3-dichloroacetone. What are the common causes and how can I improve it?

A1: Low yields in this reaction are a common issue and can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that both 3-amino-6-chloropyridazine and 1,3-dichloroacetone are of high purity. Impurities in the amine can interfere with the reaction, while 1,3-dichloroacetone can degrade or self-condense.

  • Reaction Conditions: The reaction is typically performed under reflux in a suitable solvent like 1,2-dimethoxyethane (DME) or ethanol.[1] Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Extended reaction times (e.g., 48 hours) may be necessary.[1]

  • Side Reactions: The primary side reactions include the self-condensation of 1,3-dichloroacetone, especially under basic conditions, and the formation of regioisomers, although the desired isomer is generally favored. Incomplete cyclization can also leave behind intermediate products.

  • Work-up and Purification: The product is often purified by silica gel chromatography.[1] Inefficient purification can lead to product loss. After evaporation of the solvent, the crude product can be triturated with a solvent like diethyl ether to remove some impurities before chromatography.

2. Functionalization Reactions

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on the 6-chloro position, but the reaction is sluggish or gives a low yield. What can I do?

A2: The chlorine at the C6 position is activated towards nucleophilic substitution, but reaction efficiency can be highly dependent on the nucleophile and reaction conditions.

  • Nucleophile Strength: Stronger nucleophiles will react more readily. If you are using a weak nucleophile, you may need to use harsher conditions (higher temperature, longer reaction time) or a catalyst.

  • Solvent: Aprotic polar solvents like DMSO or DMF are generally effective for SNAr reactions as they can solvate the cation while leaving the anion (the nucleophile) more reactive.

  • Catalysis: For amination reactions, the use of a phase-transfer catalyst like BnNEt3Cl can be beneficial.[2]

  • Byproducts: A common byproduct is the hydrolysis of the 6-chloro group to a 6-hydroxy group if water is present in the reaction mixture. Ensure anhydrous conditions if this is a concern.

Q3: I am performing a Suzuki-Miyaura cross-coupling reaction at the 6-position and observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. Here are some strategies to minimize it:

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the this compound.

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands often promote the desired cross-coupling over homocoupling.

  • Base: The choice and amount of base can significantly impact the reaction outcome. Inorganic bases like K2CO3 or Cs2CO3 are commonly used.

  • Oxygen-Free Conditions: Rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid.

Q4: I am trying to introduce a substituent at the C3 position via electrophilic aromatic substitution, but I am getting a mixture of products. How can I improve the regioselectivity?

A4: The imidazo[1,2-b]pyridazine ring system has multiple positions susceptible to electrophilic attack. The electronic nature of the existing substituents and the reaction conditions will dictate the regioselectivity. The C3 position is generally favored for electrophilic substitution. However, other positions on the imidazole or pyridazine ring can also react. To improve regioselectivity:

  • Directing Groups: The presence of existing functional groups will influence the position of further substitution.

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the electrophile. Lower temperatures often favor the formation of the thermodynamically more stable product.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive positions, perform the desired reaction, and then deprotect.

Data Presentation

Table 1: Common Side Products in this compound Chemistry

Reaction TypeDesired ProductPotential Side Products/ByproductsNotes
Cyclocondensation This compoundUnreacted 3-amino-6-chloropyridazine, 1,3-dichloroacetone self-condensation products, Incomplete cyclization intermediates, RegioisomersPurity of starting materials is crucial.
Nucleophilic Aromatic Substitution (SNAr) 6-Substituted-imidazo[1,2-b]pyridazine6-Hydroxyimidazo[1,2-b]pyridazine (from hydrolysis), Unreacted starting materialAnhydrous conditions are important to prevent hydrolysis.
Suzuki-Miyaura Coupling 6-Aryl-imidazo[1,2-b]pyridazineHomocoupled boronic acid dimer, Unreacted starting materialRequires careful optimization of catalyst, ligand, and base.
Nitration 6-Chloro-3-nitroimidazo[1,2-b]pyridazineDi-nitrated products, Other regioisomers of nitrationCareful control of nitrating agent stoichiometry and temperature is necessary.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

This protocol is adapted from a published procedure.[1]

Materials:

  • 6-Chloropyridazin-3-amine

  • 1,3-Dichloroacetone

  • 1,2-Dimethoxyethane (DME)

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in DME, add 1,3-dichloroacetone (1.1 equivalents).

  • Stir the reaction mixture and heat under reflux for 48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvent in vacuo.

  • Purify the crude product by chromatography on silica gel using a dichloromethane-ethyl acetate gradient (e.g., 9:1) as the eluent.

  • The product is typically obtained as a white solid.

Troubleshooting Tips:

  • Low Yield: If the yield is low, ensure the reflux was maintained for the full duration. The purity of the starting amine is critical; recrystallize if necessary.

  • Impure Product: If the product is difficult to purify, consider a pre-purification step such as trituration of the crude solid with a non-polar solvent to remove some impurities before column chromatography.

Protocol 2: Nitration of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

This protocol is adapted from a published procedure.[1]

Materials:

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

  • Concentrated sulfuric acid

  • Nitric acid (68%)

  • Ice

Procedure:

  • Cool a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1 equivalent) in concentrated sulfuric acid in an ice-water bath.

  • Add nitric acid (6 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Slowly pour the reaction mixture into an ice-water mixture to precipitate the product.

  • Collect the solid by filtration and dry under reduced pressure.

Troubleshooting Tips:

  • Over-nitration: The stoichiometry of nitric acid and the reaction temperature are critical. Adding the nitric acid too quickly or allowing the temperature to rise can lead to the formation of di-nitrated byproducts.

  • Incomplete Reaction: Ensure the starting material is fully dissolved in the sulfuric acid before adding the nitric acid.

Visualizations

G cluster_0 Cyclocondensation Reaction Start 3-amino-6-chloropyridazine + 1,3-dichloroacetone Desired_Product This compound Start->Desired_Product Desired Pathway Side_Product_1 Self-condensation of 1,3-dichloroacetone Start->Side_Product_1 Side Reaction 1 Side_Product_2 Incomplete Cyclization Intermediate Start->Side_Product_2 Side Reaction 2

Caption: Possible reaction pathways in the synthesis of the this compound core.

G Start Low Yield in SNAr Reaction Q1 Is the nucleophile weak? Start->Q1 A1 Increase temperature and/or reaction time. Consider catalysis. Q1->A1 Yes Q2 Are you observing hydrolysis? Q1->Q2 No A1->Q2 A2 Ensure strictly anhydrous conditions. Use dry solvents and reagents. Q2->A2 Yes Q3 Is starting material remaining? Q2->Q3 No A2->Q3 A3 Increase reaction time or use a slight excess of the nucleophile. Q3->A3 Yes Success Improved Yield Q3->Success No A3->Success

Caption: Troubleshooting workflow for low yields in nucleophilic aromatic substitution reactions.

G cluster_1 Regioisomers in Electrophilic Substitution Start This compound + Electrophile (E+) Product_1 3-E-6-Chloroimidazo[1,2-b]pyridazine (Major Product) Start->Product_1 Favored Pathway Product_2 Other Regioisomers (e.g., C2, C7, C8 substitution) Start->Product_2 Minor Pathways

Caption: Potential regioisomeric products from electrophilic substitution.

References

stability and proper storage conditions for 6-Chloroimidazo[1,2-b]pyridazine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Chloroimidazo[1,2-b]pyridazine. This resource is designed to assist researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of this compound, as well as troubleshooting common experimental challenges.

Stability and Proper Storage Conditions

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the reliability of experimental results. The compound is generally stable under recommended storage conditions.[1]

Recommended Storage:

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers also recommend refrigeration (2 to 8 °C) and storage in a shaded area to prevent potential degradation from light and heat.[2][3]

Key Storage Recommendations:

ParameterConditionRationale
Temperature Cool (some sources recommend 2-8°C)To minimize thermal degradation.
Humidity DryTo prevent hydrolysis.
Light Store in a shaded area or in an amber vialTo prevent photolytic degradation.
Atmosphere Tightly sealed containerTo prevent oxidation and contamination.

Incompatible Materials:

Avoid storing this compound with strong oxidizing agents, as this can lead to chemical reactions and degradation of the compound.[1]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound.

Diagram: Troubleshooting Workflow for Experimental Issues

troubleshooting_workflow Troubleshooting Workflow for this compound cluster_start cluster_issue Identify the Issue cluster_solubility Troubleshooting Solubility cluster_reaction Troubleshooting Reactions cluster_purity Troubleshooting Purity cluster_end start Start: Experimental Issue Observed issue_solubility Poor Solubility start->issue_solubility issue_reaction Low Reaction Yield / No Reaction start->issue_reaction issue_purity Impurity Detected start->issue_purity sol_solvent Try Alternative Solvents (e.g., DMF, DMSO, NMP) issue_solubility->sol_solvent react_reagents Check Reagent Quality & Stoichiometry issue_reaction->react_reagents pur_method Optimize Purification Method (e.g., different solvent system for chromatography) issue_purity->pur_method sol_heat Gentle Heating sol_solvent->sol_heat sol_sonication Sonication sol_heat->sol_sonication end Issue Resolved sol_sonication->end react_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) react_reagents->react_conditions react_halide Consider Alternative Halide (Bromo or Iodo derivative for higher reactivity) react_conditions->react_halide react_halide->end pur_recrystallization Recrystallization pur_method->pur_recrystallization pur_analysis Characterize Impurity (LC-MS, NMR) pur_recrystallization->pur_analysis pur_analysis->end

Caption: A logical workflow for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of this compound in my reaction solvent. What can I do?

A1: Poor solubility can be a challenge. A derivative of this compound has been noted for its poor solubility in cell culture media.[1] For chemical reactions, if you are observing poor solubility in common solvents like THF or toluene, you might consider the following:

  • Alternative Solvents: Try more polar aprotic solvents such as DMF, DMSO, or NMP.

  • Gentle Heating: Gently warming the mixture can sometimes help to dissolve the compound.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is giving low yields. What are the possible reasons?

A2: The chlorine atom at the 6-position is known to be less reactive in Suzuki cross-coupling reactions compared to bromine or iodine analogues.[1] To improve your reaction yield, consider the following:

  • Catalyst and Ligand System: Ensure you are using a catalyst and ligand system that is effective for aryl chlorides. Buchwald and Hartwig amination reactions are known to be sensitive to the choice of catalyst and ligands.

  • Reaction Conditions: You may need to optimize the reaction temperature, time, and base.

  • Alternative Halide: If feasible for your synthetic route, using the 6-bromo or 6-iodoimidazo[1,2-b]pyridazine derivative will likely result in higher reactivity and better yields.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound and its derivatives can be assessed using standard analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for determining purity and detecting any degradation products.[1] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, heterocyclic compounds of this nature can be susceptible to:

  • Hydrolysis: The chloro-substituent may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The imidazopyridazine ring system could be sensitive to strong oxidizing agents.

  • Photodegradation: Exposure to UV light may lead to degradation. It is recommended to store the compound protected from light.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method. This is a generalized protocol and may need to be adapted based on the specific analytical capabilities and the nature of the drug product.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at room temperature and at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1N NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature. Withdraw samples at various time points. Neutralize the samples with 1N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 70°C) for a specified period. Also, reflux the stock solution. Withdraw samples for analysis.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • Analyze all the stressed samples, along with a non-stressed control, using a suitable, validated RP-HPLC method.

    • The HPLC method should be capable of separating the parent compound from all the degradation products (a stability-indicating method).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS and NMR.

This comprehensive guide should serve as a valuable resource for professionals working with this compound, enabling them to conduct their experiments with greater confidence and troubleshoot any issues that may arise.

References

overcoming challenges in the purification of imidazo[1,2-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the purification of imidazo[1,2-b]pyridazine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying imidazo[1,2-b]pyridazine analogs?

A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography, recrystallization, and trituration. The choice of method depends on the specific analog's properties, such as polarity and solubility, as well as the nature of the impurities.

Q2: My imidazo[1,2-b]pyridazine analog has poor solubility in common chromatography solvents. What can I do?

A2: Low solubility can present a significant challenge. Consider using a stronger co-solvent in your mobile phase, such as methanol or a higher percentage of ethyl acetate in hexane or dichloromethane. In some cases, using a different primary solvent like chloroform may be effective. For particularly stubborn compounds, techniques like solid-phase extraction or preparative thin-layer chromatography (prep-TLC) might be viable alternatives. Some derivatives with indazole moieties have been noted to have low solubility, requiring careful selection of solvents.[1]

Q3: I am observing co-eluting impurities during column chromatography. How can I improve separation?

A3: Co-elution of structurally similar impurities is a common issue. To enhance separation, you can try modifying the mobile phase by altering the solvent ratio to create a shallower gradient. Switching to a different solvent system with different selectivity (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can also be effective. Additionally, using a high-performance flash chromatography system with high-resolution silica gel cartridges can significantly improve separation.

Q4: Are there any stability concerns when purifying imidazo[1,2-b]pyridazine analogs?

A4: While generally stable, some functionalized imidazo[1,2-b]pyridazine analogs can be sensitive to prolonged exposure to acidic or basic conditions on silica gel. If you suspect degradation, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a suitable amine, such as triethylamine, in the mobile phase.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of imidazo[1,2-b]pyridazine analogs.

Problem 1: Low Recovery from Silica Gel Column Chromatography
Possible Cause Suggested Solution
Compound is highly polar and strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexane or dichloromethane. For very polar compounds, adding a small percentage of methanol to the mobile phase can be effective.
Compound is degrading on the silica gel. As mentioned in the FAQs, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.
Incomplete elution from the column. Ensure the column is flushed with a sufficiently polar solvent at the end of the purification to elute all the compound.
Precipitation of the compound on the column. If solubility is an issue, try dissolving the crude product in a stronger solvent before loading it onto the column, or use a dry loading technique.
Problem 2: Difficulty in Achieving High Purity (>98%)
Possible Cause Suggested Solution
Presence of closely related impurities. Optimize the mobile phase for better separation as described for co-eluting impurities. Consider a secondary purification step, such as recrystallization or preparative HPLC.
Contamination from solvents or glassware. Ensure all solvents are of high purity (HPLC grade) and that all glassware is thoroughly cleaned and dried before use.
The compound is not stable under the purification conditions. Minimize the time the compound spends on the column and consider milder purification techniques.
Problem 3: Recrystallization Attempts Fail to Yield Crystals or Improve Purity
Possible Cause Suggested Solution
Inappropriate solvent system. Systematically screen a range of solvents with varying polarities. Common recrystallization solvents for imidazo[1,2-b]pyridazines include ethanol and 2-propanol. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Presence of oily impurities. Try to "oil out" the impurities by using a solvent system in which the desired compound is sparingly soluble at room temperature but soluble when heated. Upon cooling, the pure compound should crystallize, leaving the oily impurities in the mother liquor.
Supersaturation is not achieved. Slowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Quantitative Data

The following tables summarize typical yields and purity levels achieved for various imidazo[1,2-b]pyridazine analogs after purification.

Table 1: Purification of Benzohydrazide Incorporated Imidazo[1,2-b]pyridazine Derivatives

CompoundPurification MethodYield (%)
5 Trituration with diethyl ether76.9
6a-l Trituration with diethyl ether24-70

Table 2: Purity of a Commercial Imidazo[1,2-b]pyridazine [2]

CompoundPurity Level
Imidazo[1,2-b]pyridazine ≥ 99.5%

Table 3: Purification of Substituted Imidazo[1,2-b]pyridazine Derivatives [3]

CompoundPurification MethodYield (%)Purity
10a Crystallization from ethanol98>98% (by HPLC)
12 Crystallization from ethanol93>98% (by HPLC)

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization for specific imidazo[1,2-b]pyridazine analogs.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude imidazo[1,2-b]pyridazine analog in a minimum amount of the mobile phase or a suitable solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system will depend on the polarity of the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the imidazo[1,2-b]pyridazine analog is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be continued in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Trituration
  • Solvent Addition: Add a solvent to the crude product in which the desired imidazo[1,2-b]pyridazine analog is poorly soluble, but the impurities are soluble. Diethyl ether is a commonly used solvent for this purpose.

  • Suspension and Stirring: Suspend the crude material in the solvent and stir vigorously. This will dissolve the impurities while the pure product remains as a solid.

  • Filtration: Filter the solid product and wash it with a fresh portion of the trituration solvent.

  • Drying: Dry the purified solid product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Imidazo[1,2-b]pyridazine column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization trituration Trituration crude_product->trituration tlc TLC column_chromatography->tlc Fraction Monitoring hplc HPLC column_chromatography->hplc recrystallization->hplc trituration->hplc nmr NMR hplc->nmr Structure Confirmation

Caption: General experimental workflow for the purification and analysis of imidazo[1,2-b]pyridazine analogs.

troubleshooting_logic cluster_purity Purity Troubleshooting cluster_yield Yield Troubleshooting cluster_solubility Solubility Troubleshooting start Purification Challenge Encountered low_purity Low Purity after Initial Purification start->low_purity low_yield Low Yield start->low_yield solubility_issue Poor Solubility start->solubility_issue optimize_chromatography Optimize Chromatography (Solvent, Gradient) low_purity->optimize_chromatography check_adsorption Check for Strong Adsorption low_yield->check_adsorption check_degradation Investigate Potential Degradation low_yield->check_degradation stronger_solvent Use Stronger Solvents solubility_issue->stronger_solvent alternative_method Consider Alternative Purification Method solubility_issue->alternative_method secondary_purification Perform Secondary Purification (e.g., Recrystallization) optimize_chromatography->secondary_purification

Caption: A logical decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Reaction Condition Optimization for C-N Cross-Coupling with 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful C-N cross-coupling of 6-Chloroimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for a Buchwald-Hartwig amination of this compound?

A1: A reliable starting point for the C-N cross-coupling of this compound involves using a palladium catalyst with a biarylphosphine ligand, a strong base, and an aprotic solvent. Commonly, a pre-catalyst like XPhos Pd G3 is used to ensure a consistent palladium-to-ligand ratio and simplify the reaction setup.

Q2: Which factors are most critical for the success of this C-N cross-coupling reaction?

A2: The most critical factors are the choice of catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. The electronic properties of the imidazo[1,2-b]pyridazine core and the nature of the amine coupling partner will influence the optimal conditions.

Q3: What are the common side reactions observed in the C-N coupling with this compound?

A3: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), and catalyst decomposition. In some cases, with primary amines, double arylation can occur. Careful optimization of the reaction conditions can minimize these undesired pathways.

Q4: Can weaker bases be used for this reaction?

A4: While strong bases like sodium tert-butoxide are often most effective, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, particularly if the substrate is sensitive to strong bases. However, the use of weaker bases may necessitate higher reaction temperatures and longer reaction times to achieve comparable yields.

Q5: How does the choice of amine (primary vs. secondary, aliphatic vs. aromatic) affect the reaction conditions?

A5: The nature of the amine significantly impacts the reaction. Primary amines can sometimes undergo double arylation, which can be mitigated by using specific ligands like BrettPhos.[1] Secondary amines generally couple well. Aromatic amines, being less nucleophilic, may require more forcing conditions (higher temperature, stronger base) compared to aliphatic amines.

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3) to ensure the correct palladium-ligand ratio and simplify setup under an inert atmosphere. If using a palladium salt (e.g., Pd(OAc)₂, Pd₂(dba)₃), ensure it is of high purity and the ligand is appropriately matched.
Inappropriate Ligand For electron-deficient heteroaryl chlorides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally effective. Screen a panel of ligands to find the optimal one for your specific amine.
Incorrect Base A strong base is often required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature.
Poor Solvent Choice Ensure the use of anhydrous, degassed solvents. Toluene, 1,4-dioxane, and THF are commonly used. Solvent choice can affect reagent solubility and catalyst stability.[2]
Low Reaction Temperature C-N coupling with heteroaryl chlorides often requires elevated temperatures, typically in the range of 80-120 °C.
Oxygen Contamination The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use is highly recommended.
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Possible Cause Suggested Solution
High Reaction Temperature Excessive heat can promote side reactions. Try lowering the temperature in 10 °C increments. This may require a longer reaction time.
Base-Induced Decomposition If using a very strong base like NaOtBu, consider switching to a slightly weaker base such as Cs₂CO₃ or K₃PO₄.
Suboptimal Ligand Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify one that favors the desired C-N bond formation.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can be a proton source for hydrodehalogenation.

Optimized Reaction Conditions from Literature

The following tables summarize optimized conditions for the C-N cross-coupling of substituted imidazo[1,2-b]pyridazines with various amines, providing a starting point for reaction development.

Table 1: Coupling with Aliphatic Amines
AmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
EthylaminePd(OAc)₂ / XantphostBuOK1,4-Dioxane10027
PyrrolidinePd₂(dba)₃ / XantphosCs₂CO₃DMA10058
MorpholinePd(OAc)₂ / XantphostBuOK1,4-Dioxane100-

Data adapted from a review on imidazo[1,2-b]pyridazine functionalization.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium precatalyst, and the base under an inert atmosphere (Nitrogen or Argon).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Pd Precatalyst - Base prep_inert Inert Atmosphere Setup (N2 or Ar) prep_reagents->prep_inert prep_vessel Oven-dry Reaction Vessel prep_vessel->prep_reagents add_solvents Add Anhydrous, Degassed Solvent prep_inert->add_solvents add_amine Add Amine add_solvents->add_amine heat_stir Heat and Stir (80-120 °C) add_amine->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling.

Troubleshooting Logic Diagram

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield? check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst use_precatalyst Use a pre-catalyst or fresh reagents. check_catalyst->use_precatalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes purify_reagents Use anhydrous, degassed solvents and pure reagents. check_reagents->purify_reagents No check_side_products Significant side reactions observed? check_reagents->check_side_products Yes screen_bases Screen weaker or less hindered bases (e.g., Cs₂CO₃). check_side_products->screen_bases Yes screen_ligands Screen different phosphine ligands. screen_bases->screen_ligands

References

avoiding common pitfalls in the synthesis of imidazo[1,2-b]pyridazine libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-b]pyridazine libraries.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing imidazo[1,2-b]pyridazines?

A1: The most prevalent method is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone in the presence of a mild base, such as sodium bicarbonate.[1] This approach is widely used for its reliability and the commercial availability of the starting materials.

Q2: Why is a halogen substituent at the 6-position of the 3-aminopyridazine important for a successful reaction?

A2: The halogen at the 6-position is crucial for directing the regioselectivity of the cyclization. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is the most nucleophilic site. Without a halogen, alkylation by the α-bromoketone preferentially occurs at this nitrogen, which hinders the desired bicyclic product formation. The presence of a halogen at the 6-position electronically disfavors this side reaction, promoting the correct cyclization pathway.[1]

Q3: What are the primary applications of imidazo[1,2-b]pyridazine libraries in drug discovery?

A3: Imidazo[1,2-b]pyridazine scaffolds are recognized as privileged structures in medicinal chemistry. They are extensively investigated as kinase inhibitors, with applications in oncology and inflammatory diseases.[2][3][4] For instance, they have been developed as inhibitors of Tyrosine Kinase 2 (Tyk2) and PIM kinases, which are involved in key signaling pathways related to cell proliferation and immune response.[5][6][7][8][9][10][11][12][13][]

Q4: Are there alternative methods to the classical condensation reaction?

A4: Yes, other synthetic strategies include metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which allow for the introduction of diverse substituents.[15] Multicomponent reactions (MCRs) are also employed for the rapid assembly of substituted imidazo[1,2-b]pyridazines from simple starting materials.[16][17]

Troubleshooting Guide

Problem 1: Low or no yield of the desired imidazo[1,2-b]pyridazine product.

Possible Cause Suggested Solution
Incorrect Regioselectivity: Alkylation at the wrong nitrogen of the pyridazine ring.Ensure the use of a 3-amino-6-halopyridazine. The halogen at the 6-position is critical to direct the alkylation to the correct nitrogen for cyclization.[1]
Decomposition of Starting Materials: The α-bromoketone or aminopyridazine may be unstable under the reaction conditions.Use milder reaction conditions. Consider lowering the temperature and using a weaker base. For sensitive substrates, an inert atmosphere may be beneficial.
Inefficient Cyclization: The final ring-closing step may be slow or unfavorable.The use of microwave irradiation can significantly improve reaction rates and yields by providing efficient and uniform heating.[18][19]
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.Purify the 3-amino-6-halopyridazine and α-bromoketone before use. Verify their purity by NMR or other analytical techniques.

Problem 2: Formation of multiple side products, complicating purification.

Possible Cause Suggested Solution
Self-condensation of α-bromoketone: The α-bromoketone can react with itself under basic conditions.Add the α-bromoketone slowly to the reaction mixture containing the aminopyridazine and base to maintain a low concentration of the ketone.
Reaction at multiple sites on aminopyridazine: If the aminopyridazine has other nucleophilic sites, side reactions can occur.Protect other reactive functional groups on the aminopyridazine before the condensation reaction.
Harsh Reaction Conditions: High temperatures can lead to decomposition and the formation of tars.Optimize the reaction temperature. Microwave-assisted synthesis can often be performed at lower bulk temperatures for shorter times.[18][19]

Problem 3: Difficulty in purifying the final product library.

Possible Cause Suggested Solution
Similar Polarity of Product and Byproducts: The desired product and impurities may have very similar retention factors on silica gel.Explore alternative purification techniques such as preparative HPLC, crystallization, or supercritical fluid chromatography (SFC).
Presence of colored impurities: Highly colored byproducts can be difficult to remove completely.Treat the crude product with activated charcoal to adsorb colored impurities before chromatographic purification.
Product instability on silica gel: The product may decompose on the acidic surface of silica gel.Use a different stationary phase for chromatography, such as neutral or basic alumina, or deactivated silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine.

Method Solvent Base Temperature (°C) Time Yield (%) Reference
Conventional HeatingEthanolNaHCO₃Reflux12 h75[1]
Microwave IrradiationEthanolNaHCO₃12015 min92[19]
Catalyst- and Solvent-FreeNoneNone6020 min88[16][20]

Table 2: Effect of Catalyst on the Yield of a Multicomponent Synthesis of Imidazo[1,2-a]pyridines.*

Catalyst (5 mol%) Solvent Time (h) Yield (%) Reference
CANEtOH2054[17]
SnCl₄EtOH2458[17]
FeCl₃EtOH24Poor[17]
I₂ EtOH 24 Excellent [17]
No CatalystEtOH24-[17]
*While this data is for the related imidazo[1,2-a]pyridines, it provides valuable insight into catalyst selection for similar heterocyclic syntheses.

Experimental Protocols

Key Experiment: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine via Microwave-Assisted Condensation

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 mmol, 129.5 mg).

  • Add sodium bicarbonate (1.5 mmol, 126 mg).

  • Add ethanol (5 mL) to the vial.

  • Add 2-bromoacetophenone (1.0 mmol, 199 mg) to the reaction mixture.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine 3-Amino-6-chloropyridazine, NaHCO3, and 2-Bromoacetophenone in Ethanol mw_synthesis Irradiate at 120°C for 15 minutes reagents->mw_synthesis Seal Vial quench Quench with Water & Extract with Ethyl Acetate mw_synthesis->quench Cool to RT purify Column Chromatography quench->purify Dry & Concentrate characterization Characterize Product (NMR, MS) purify->characterization Pure Product

Caption: Microwave-assisted synthesis workflow for imidazo[1,2-b]pyridazines.

signaling_pathway cluster_tyk2 TYK2 Signaling Pathway cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 activates jak JAK receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene Gene Expression (Inflammation, Proliferation) nucleus->gene inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->tyk2

Caption: Inhibition of the TYK2 signaling pathway by an imidazo[1,2-b]pyridazine.

pim_pathway cluster_pim PIM Kinase Signaling Pathway growth_factor Growth Factors / Cytokines receptor Receptor growth_factor->receptor jak_stat JAK/STAT Pathway receptor->jak_stat pim_kinase PIM Kinase jak_stat->pim_kinase induces expression downstream Downstream Targets (e.g., BAD, c-Myc) pim_kinase->downstream phosphorylates cell_effects Cell Proliferation & Survival downstream->cell_effects inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->pim_kinase

Caption: Inhibition of the PIM kinase signaling pathway by an imidazo[1,2-b]pyridazine.

References

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of metabolically stable imidazo[1,2-b]pyridazine derivatives.

Troubleshooting Guides

This section addresses specific experimental issues and offers potential solutions to improve the metabolic stability of your compounds.

Q1: My imidazo[1,2-b]pyridazine derivative shows high clearance in human liver microsomes. What are the likely metabolic "hot spots" on the scaffold?

A1: While the specific metabolic fate of a derivative is highly dependent on its substitution pattern, several common sites of metabolism, or "hot spots," have been identified for heterocyclic compounds, including those with scaffolds similar to imidazo[1,2-b]pyridazine.

  • Unsubstituted Aromatic and Heteroaromatic Rings: Phenyl or other aromatic rings attached to the imidazo[1,2-b]pyridazine core, particularly at the C3 position, are susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to hydroxylation.

  • Electron-Rich Positions on the Imidazo[1,2-b]pyridazine Core: Based on computational predictions and data from analogous heterocyclic systems, the C3 and C8 positions of the imidazo[1,2-b]pyridazine ring system may be susceptible to oxidation.

  • N-dealkylation: If your compound contains N-alkyl groups, for example on a piperazine ring often attached at C6, these are common sites for oxidative N-dealkylation.

  • Aldehyde Oxidase (AO) Metabolism: Electron-deficient nitrogen-containing heterocyclic rings can be substrates for aldehyde oxidase. For the related imidazo[1,2-a]pyrimidine scaffold, AO-mediated metabolism has been observed, suggesting the imidazo[1,2-b]pyridazine core could also be a substrate for AO.

To definitively identify the site of metabolism for your specific compound, it is crucial to perform metabolite identification studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q2: I've identified that an unsubstituted phenyl group on my compound is the primary site of metabolism. What strategies can I employ to block this metabolic pathway?

A2: Addressing metabolism on an appended phenyl ring is a common challenge. Here are several effective strategies:

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine or a cyano group, on the phenyl ring can deactivate it towards oxidative metabolism. The C-F bond is highly stable and resistant to metabolic cleavage.

  • Positional Blocking: Introducing a small, metabolically stable group, like a fluorine or methyl group, at the position of hydroxylation can sterically hinder the metabolic enzymes from accessing that site.

  • Bioisosteric Replacement: A highly effective strategy is to replace the phenyl ring with a less metabolically labile heteroaromatic ring.[1] For instance, replacing a phenyl ring with a pyridine ring can significantly increase metabolic stability by introducing a nitrogen atom, which makes the ring more electron-deficient and less prone to oxidation.[1]

Q3: My compound's metabolic instability doesn't seem to be related to appended aromatic rings. Could the core itself be the problem, and how can I address this?

A3: Yes, the imidazo[1,2-b]pyridazine core itself can be a site of metabolism. Here are some strategies to improve the metabolic stability of the core scaffold:

  • Substitution at Key Positions: Introducing substituents on the imidazo[1,2-b]pyridazine ring can block potential sites of metabolism. For example, substitution at the C6 position with groups like morpholine or piperazine has been shown to enhance kinase inhibition and can also improve drug-like properties, which may include metabolic stability.

  • Scaffold Hopping: In some cases, it may be necessary to consider "scaffold hopping" to a related but more stable heterocyclic system. For example, moving from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been used to mitigate aldehyde oxidase metabolism.[1] A similar strategy could be explored for the imidazo[1,2-b]pyridazine scaffold if AO-mediated metabolism is suspected.

Frequently Asked Questions (FAQs)

Q4: What are the most common strategies to generally improve the metabolic stability of imidazo[1,2-b]pyridazine derivatives?

A4: Several key strategies can be employed:

  • Reduce Lipophilicity (logP/logD): Generally, more lipophilic compounds have a higher affinity for metabolic enzymes like CYPs, leading to increased metabolism. Reducing lipophilicity by introducing polar groups or reducing the overall size of non-polar regions can improve metabolic stability. For instance, a dramatic improvement in liver microsomal stability was observed when a lipophilic 6-anilino group was replaced with a more polar 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety.

  • Incorporate Nitrogen Atoms: Introducing nitrogen atoms into aromatic rings, such as replacing a phenyl with a pyridyl group, tends to increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidative metabolism.[1]

  • Block Sites of Metabolism: As discussed in the troubleshooting section, introducing metabolically stable groups (e.g., fluorine) at known or suspected sites of metabolism is a very effective strategy.[2]

  • Introduce Steric Hindrance: Bulky groups can be strategically placed to shield a metabolically labile position from enzymatic attack.

  • Bioisosteric Replacements: Replacing metabolically unstable functionalities with more stable bioisosteres is a cornerstone of medicinal chemistry.[3][4] For example, replacing a metabolically labile methyl group on an N-oxide with a more stable trifluoromethyl group.

Q5: How does replacing a phenyl group with a pyridyl group improve metabolic stability?

A5: This is a classic example of bioisosteric replacement to enhance metabolic stability. The introduction of a nitrogen atom into the aromatic ring has two main effects:

  • Electronic Effect: The nitrogen atom is more electronegative than a carbon atom, which withdraws electron density from the ring. This makes the pyridyl ring more "electron-deficient" compared to a phenyl ring, rendering it less susceptible to attack by oxidative enzymes like cytochrome P450s.

  • Polarity: The nitrogen atom can act as a hydrogen bond acceptor, which can increase the polarity and aqueous solubility of the compound. This can sometimes lead to a lower affinity for the active sites of metabolic enzymes.

Q6: What are some examples of bioisosteric replacements that have been successful for improving the metabolic stability of imidazo[1,2-b]pyridazine derivatives?

A6: Here are some documented examples and conceptually similar strategies:

  • Aromatic Ring Replacements: As mentioned, replacing a phenyl ring with a pyridyl ring is a well-established strategy.[1]

  • Amide Bioisosteres: If your molecule contains an amide bond that is susceptible to hydrolysis, it can be replaced with more stable bioisosteres such as a sulfonamide or a 1,2,4-oxadiazole.

  • Substitution on Appended Groups: In a series of Tyk2 JH2 inhibitors, replacing an N-methyl group on a pyridone ring (appended to the C6 position of the imidazo[1,2-b]pyridazine core) with a cyclopropyl group led to a further improvement in liver microsomal stability.

Data Presentation

Table 1: Impact of C6-Substituent Modification on Metabolic Stability

Compound IDC6-SubstituentHuman Liver Microsomal Stability (% Remaining after 30 min)
1 6-anilinoLow (Specific data not provided, but described as having poor stability)
2a 6-((N-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)79%
2b 6-((N-cyclopropyl-2-oxo-1,2-dihydropyridin-3-yl)amino)88%

Data derived from a study on Tyk2 JH2 inhibitors, illustrating a significant improvement in metabolic stability with the modification of the C6 substituent.

Table 2: Effect of Phenyl to Pyridyl Replacement on Metabolic Stability

General StructureR GroupHalf-life (t½) in Human Liver Microsomes (min)
Phenyl-containing scaffoldPhenyl< 10
Pyridyl-containing scaffold2-Pyridyl> 60

This table is a representative example based on a common strategy described in the literature for improving metabolic stability by replacing a phenyl ring with a pyridine ring.[1]

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile containing an internal standard for LC-MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw human liver microsomes on ice.

    • In a conical tube, prepare the main incubation mixture by adding phosphate buffer, and the NADPH regenerating system.

    • Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM). The final DMSO concentration should be less than 0.5%.

  • Initiation of Reaction:

    • Pre-warm the plate containing the incubation mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Time Point Sampling:

    • Immediately after adding the microsomes, take the first sample (T=0 min).

    • Incubate the plate at 37°C with shaking.

    • Take subsequent samples at various time points (e.g., 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • To stop the reaction at each time point, transfer an aliquot of the incubation mixture to a well of a new 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Visualizations

metabolic_stability_workflow cluster_strategy Strategies to Improve Metabolic Stability cluster_compound Compound Development cluster_assay Experimental Validation strategy1 Block Metabolic Hot Spots (e.g., Fluorination) start Initial Lead Compound (Imidazo[1,2-b]pyridazine derivative) strategy1->start Synthesize New Analogs strategy2 Reduce Lipophilicity (e.g., Add Polar Groups) strategy2->start strategy3 Bioisosteric Replacement (e.g., Phenyl -> Pyridyl) strategy3->start strategy4 Scaffold Hopping strategy4->start assay In Vitro Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) start->assay unstable Poor Metabolic Stability (High Clearance) unstable->strategy2 unstable->strategy3 unstable->strategy4 metid Metabolite Identification (LC-MS) unstable->metid stable Improved Metabolic Stability (Low Clearance) assay->unstable High turnover assay->stable Low turnover metid->strategy1

Caption: Workflow for identifying and addressing metabolic liabilities.

bioisosteric_replacement cluster_labile Metabolically Labile Moiety cluster_stable Metabolically Stable Bioisostere labile Unsubstituted Phenyl Ring (Susceptible to Oxidation) stable Pyridine Ring (Electron Deficient, More Stable) labile->stable Replace with

Caption: Bioisosteric replacement of a phenyl ring with a pyridine ring.

References

Validation & Comparative

A Comparative Guide to 6-Chloroimidazo[1,2-b]pyridazine and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The 6-chloroimidazo[1,2-b]pyridazine scaffold has emerged as a versatile and "privileged" structure in medicinal chemistry, forming the foundation of several successful kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data to inform rational drug design and development.

The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic structure that serves as an effective mimic of the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The 6-chloro substituent provides a key handle for synthetic modification, allowing for the introduction of various functional groups to modulate activity and properties. One of the most notable drugs featuring this scaffold is ponatinib, a multi-targeted tyrosine kinase inhibitor.[1]

This guide will compare the imidazo[1,2-b]pyridazine scaffold to other well-established kinase inhibitor scaffolds, including pyrazolo[3,4-d]pyrimidine, quinazoline, and the closely related imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrimidine.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activity and pharmacokinetic properties of representative compounds from each scaffold class.

Disclaimer: The data presented below is collated from multiple sources. Direct comparison of absolute values (e.g., IC50) across different studies can be misleading due to variations in experimental conditions. The data is intended to provide a relative sense of potency and properties for each scaffold.

Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50 values in nM)

ScaffoldCompound ExampleTarget Kinase(s)IC50 (nM)Additional Kinase Selectivity Information
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL (native and mutants)0.37 (native), 2.0 (T315I)Multi-targeted: also inhibits VEGFR, FGFR, PDGFR, SRC family kinases.[1]
Compound 22 BTK1.3Excellent selectivity across 310 kinases.
Compound 27f Mps10.70 (cellular)Selective over 192 kinases.[2]
Compound 20a CLK1, CLK4, DYRK1A82, 44, 50Selective for DYRKs and CLKs.[3]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.5Also inhibits other kinases like TEC, EGFR, and JAK3.
RuxolitinibJAK1, JAK23.3, 2.8Selective for JAK family kinases.
Compound 14 CDK2/cyclin A257Showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines.[4]
Quinazoline GefitinibEGFR2-37Selective for EGFR.
LapatinibEGFR, HER210.8, 9.2Dual inhibitor of EGFR and HER2.
Imidazo[1,2-a]pyrazine Compound 17 Mps12.8Showed excellent antiproliferation against a panel of 14 cancer cell lines.[5]
Pyrazolo[1,5-a]pyrimidine Z-3JAK22-

Table 2: Comparison of Pharmacokinetic Properties

ScaffoldCompound ExampleOral Bioavailability (%)Half-life (t½) (h)Key Pharmacokinetic Features
Imidazo[1,2-b]pyridazine Compound 6 (Tyk2 JH2 inhibitor)114 (rat)4.3 (rat)Displayed a low clearance rate in rats.[6]
Ponatinib~28-42 (human)~24 (human)Subject to metabolism by CYP3A4.[7]
CDK2 Inhibitor>1 µM plasma levels after 2mg/kg oral dose in mice.-Good oral exposure in mice.[8][9]
Pyrazolo[3,4-d]pyrimidine Ibrutinib~2.9 (human, fasted)4-6 (human)Rapid absorption and metabolism, primarily by CYP3A4.
Quinazoline Gefitinib~59 (human)~48 (human)Extensive metabolism, primarily by CYP3A4.
Imidazo[1,2-a]pyrazine GNF-8625 (pan-TRK inhibitor)--Showed good in vivo pharmacokinetic properties in a rat model.[5]
Pyrazolo[1,5-c]pyrimidine Lead Compound--Mitigated poor PK properties of an imidazopyrazine series.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in kinase signaling and the methodologies to study them is crucial for drug development.

Signaling_Pathway JAK-STAT Signaling Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->JAK Inhibits

Figure 1: JAK-STAT Signaling Pathway Inhibition.

Experimental_Workflow TR-FRET Kinase Assay Workflow start Start dispense Dispense Kinase, Substrate, and Inhibitor to Plate start->dispense incubate1 Pre-incubation dispense->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 add_detection Add Detection Reagents (Eu-Ab, XL665-SA) incubate2->add_detection incubate3 Incubate for FRET Development add_detection->incubate3 read_plate Read Plate on TR-FRET Reader incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end Logical_Relationship Kinase Inhibitor Scaffold Comparison cluster_properties Performance Metrics Scaffold Kinase Inhibitor Scaffolds Imidazo This compound Scaffold->Imidazo Pyrazolo Pyrazolo[3,4-d]pyrimidine Scaffold->Pyrazolo Quin Quinazoline Scaffold->Quin Other Other Scaffolds (e.g., Imidazo[1,2-a]pyrazine) Scaffold->Other Potency Potency (IC50) Imidazo->Potency High Selectivity Selectivity Imidazo->Selectivity Variable to High PK Pharmacokinetics Imidazo->PK Favorable Pyrazolo->Potency High Pyrazolo->Selectivity Variable Pyrazolo->PK Variable Quin->Potency High Quin->Selectivity Generally High Quin->PK Well-characterized

References

Comparative Biological Activity of 6-Substituted Imidazo[1,2-b]pyridazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 6-substituted imidazo[1,2-b]pyridazine analogs. The information is supported by experimental data from peer-reviewed studies and is intended to facilitate the evaluation of these compounds for further investigation.

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. Modifications at the 6-position of this heterocyclic system have been shown to significantly influence potency and selectivity towards various biological targets. This guide summarizes the reported biological activities of these analogs, presents the quantitative data in a clear, comparative format, and provides detailed experimental protocols for the key assays cited.

Quantitative Data Summary

The following table summarizes the biological activity of various 6-substituted imidazo[1,2-b]pyridazine analogs against a range of biological targets. The data is compiled from multiple studies and presented to allow for easy comparison of the different substitution patterns at the 6-position.

6-SubstituentBiological TargetAssay TypeActivity (IC50/Ki/MIC)
ArylMps1 (TTK) KinaseCellular AssayIC50 = 0.70 nM[1][2]
A549 Cancer Cell LineAntiproliferative AssayIC50 = 6.0 nM[1][2]
Diaryl ureamTOR KinaseEnzymatic AssayIC50 = 0.062 - 0.067 µM[3]
A549 & H460 Cancer Cell LinesAntiproliferative AssayIC50 = 0.02 - 20.7 µM[3]
(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)aminoTyk2 JH2 PseudokinaseBinding AssayKi = 0.015 - 0.035 nM[4]
IFNα-induced STAT3 PhosphorylationCellular AssayIC50 = 12 - 41 nM[4]
Human Whole Blood AssayCellular AssayIC50 = 63 - 136 nM[4]
AnilinoTyk2 JH2 PseudokinaseBinding AssayPotent Inhibition (qualitative)[4]
Methylthioβ-Amyloid PlaquesBinding AssayKi = 11.0 nM
Morpholino/PiperazinoTAK1 KinaseEnzymatic AssayIC50 = 55 nM[5][6]
Multiple Myeloma Cell Lines (MPC-11, H929)Antiproliferative AssayGI50 = as low as 30 nM[5][6]
Mycobacterium tuberculosis H37RvMicroplate Alamar Blue AssayMIC = 1.6 µg/mL[7]
Not SpecifiedDYRK1AKinase AssayIC50 = 50 nM[8]
CLK1Kinase AssayIC50 = 82 nM[8]
CLK4Kinase AssayIC50 = 44 nM[8]
PfCLK1Kinase AssayIC50 = 32 nM[8]
Not SpecifiedBTKKinase AssayIC50 = 1.3 nM[9][10]
Not SpecifiedIKKβKinase AssayPotent Inhibition (qualitative)[11]
Not Specifiedc-MetKinase AssayPotent Inhibition (qualitative)[12]
Not SpecifiedVEGFR2Kinase AssayPotent Inhibition (qualitative)[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures reported in the cited literature.

Kinase Inhibition Assays

These assays are fundamental to determining the potency of the imidazo[1,2-b]pyridazine analogs against their respective kinase targets.

  • General Principle: The inhibition of kinase activity is typically measured by quantifying the amount of phosphorylated substrate produced in the presence of the test compound. This can be achieved through various detection methods, including radiometric assays (measuring the incorporation of 32P or 33P from ATP into the substrate) or non-radiometric assays such as fluorescence/luminescence-based methods (e.g., ADP-Glo™, HTRF®).

  • Generic Protocol Outline:

    • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and a suitable kinase buffer.

    • Inhibitor Addition: The 6-substituted imidazo[1,2-b]pyridazine analog, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

    • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated product is quantified using the chosen detection method.

    • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Antiproliferative Assays

These assays assess the ability of the compounds to inhibit the growth of cancer cell lines.

  • General Principle: The viability of cancer cells is measured after treatment with the test compounds. Common methods include the MTT assay, SRB (Sulphorhodamine B) assay, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Generic Protocol Outline:

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the 6-substituted imidazo[1,2-b]pyridazine analogs for a specified period (e.g., 48 or 72 hours).

    • Cell Viability Measurement: A reagent that measures cell viability (e.g., MTT, SRB) is added to the wells, and the signal (absorbance or luminescence) is measured using a plate reader.

    • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration compared to untreated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) value is then determined.

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Principle: Alamar Blue (resazurin) is a redox indicator that is reduced by metabolically active cells, resulting in a color change from blue to pink. The inhibition of mycobacterial growth is therefore indicated by the absence of this color change.

  • Protocol Outline:

    • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth medium.

    • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

    • Inoculation: The mycobacterial suspension is added to each well containing the test compound.

    • Incubation: The plates are incubated at 37°C for several days.

    • Alamar Blue Addition and Incubation: Alamar Blue solution is added to each well, and the plates are re-incubated.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.

In Vitro β-Amyloid Plaque Binding Assay

This assay evaluates the ability of compounds to bind to aggregated β-amyloid peptides, a hallmark of Alzheimer's disease.

  • Principle: The binding affinity of a test compound to pre-aggregated β-amyloid fibrils is measured. This is often done using a competition assay with a known radiolabeled ligand.

  • Protocol Outline:

    • Preparation of β-Amyloid Fibrils: Synthetic Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are incubated to form fibrils.

    • Competition Binding: The Aβ fibrils are incubated with a radiolabeled ligand (e.g., [3H]PIB) and various concentrations of the test compound.

    • Separation and Quantification: The mixture is filtered to separate the bound and free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The Ki value, representing the binding affinity of the test compound, is calculated from the IC50 value obtained from the competition curve.

Visualizations

The following diagrams illustrate key concepts related to the biological activities of 6-substituted imidazo[1,2-b]pyridazine analogs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Kinase_Cascade_1 Downstream Kinase 1 (e.g., PI3K, RAF) Receptor->Kinase_Cascade_1 Phosphorylation Ligand Growth Factor Ligand->Receptor Activation Inhibitor Imidazo[1,2-b]pyridazine Analog Inhibitor->Receptor Inhibition Kinase_Cascade_3 Downstream Kinase 3 (e.g., mTOR, ERK) Inhibitor->Kinase_Cascade_3 Inhibition Kinase_Cascade_2 Downstream Kinase 2 (e.g., AKT, MEK) Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_2->Kinase_Cascade_3 Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cellular_Response

Caption: A generic kinase signaling pathway often targeted by imidazo[1,2-b]pyridazine analogs.

Experimental_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 6-Substituted Imidazo[1,2-b]pyridazine Analogs Incubation Incubate Analogs with Biological Target Compound_Prep->Incubation Assay_Prep Prepare Assay Components (Enzyme, Substrate, Cells) Assay_Prep->Incubation Detection Measure Biological Activity (e.g., Phosphorylation, Cell Viability) Incubation->Detection Data_Processing Process Raw Data Detection->Data_Processing IC50_Determination Determine IC50/Ki/MIC Values Data_Processing->IC50_Determination Result Comparative Analysis of Biological Activity IC50_Determination->Result

Caption: A generalized experimental workflow for assessing the biological activity of the analogs.

References

structure-activity relationship (SAR) studies of imidazo[1,2-b]pyridazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of imidazo[1,2-b]pyridazine derivatives reveals a versatile scaffold with applications in diverse therapeutic areas, including cancer, inflammatory diseases, and neurodegenerative disorders. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against various biological targets. This guide provides a comparative overview of the performance of different imidazo[1,2-b]pyridazine derivatives, supported by experimental data and detailed methodologies.

Kinase Inhibition: A Primary Focus of Imidazo[1,2-b]pyridazine SAR

The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in the development of kinase inhibitors.[1] Its rigid, bicyclic structure provides a suitable framework for positioning key pharmacophoric features that interact with the ATP-binding site of various kinases.

Tyrosine Kinase 2 (Tyk2) Inhibitors for Autoimmune Diseases

A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[2] These compounds are being investigated for the treatment of autoimmune and inflammatory diseases. The SAR studies focused on optimizing metabolic stability and cell permeability.

Key SAR Observations for Tyk2 Inhibitors: [2]

  • Replacement of an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability.

  • An N1-pyridyl substituent on the 2-oxo-1,2-dihydropyridine ring enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.

  • Modifications at the C3 position of the imidazo[1,2-b]pyridazine core led to highly potent and selective inhibitors.

Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors [2]

CompoundR¹ on pyridinoneR² at C3Tyk2 JH2 Kᵢ (nM)IFNα IC₅₀ (nM)hWB IC₅₀ (nM)
4 -----
6a --6-fold less potent than 46-fold less potent than 4-
6q Methyl(1R,2S)-2-fluorocyclopropyl0.0151263
6r Ethyl(1R,2S)-2-fluorocyclopropyl0.02525100
6s Isopropyl(1R,2S)-2-fluorocyclopropyl0.03541136
6t Cyclopropyl(1R,2S)-2-fluorocyclopropyl0.02028110
6 2-pyridyl(1R,2S)-2-fluorocyclopropyl---

Signaling Pathway of Tyk2 Inhibition

Tyk2_Signaling_Pathway Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation STAT STAT Tyk2->STAT Phosphorylation JAK Other JAKs JAK->STAT pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative (e.g., Cpd 6) Inhibitor->Tyk2 Inhibition

Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

Monopolar Spindle 1 (Mps1) Kinase Inhibitors for Cancer Therapy

The Mps1 kinase is a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[3][4] An imidazo[1,2-a]pyrazine derivative was initially identified as a hit, and subsequent optimization, including a scaffold hop to imidazo[1,2-b]pyridazine, led to the discovery of potent and orally bioavailable Mps1 inhibitors.[3]

Key SAR Observations for Mps1 Inhibitors: [3][4]

  • Introduction of a 6-aryl substituent on the imidazo[1,2-a]pyrazine scaffold improved cellular activity.

  • A scaffold change to imidazo[1,2-b]pyridazine led to compound 27f , which exhibited extremely potent Mps1 inhibition and broad-spectrum antiproliferative activity.[3]

Table 2: Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine Derivatives as Mps1 Inhibitors [3][4]

CompoundScaffoldCellular Mps1 IC₅₀ (nM)A549 Proliferation IC₅₀ (nM)Oral Bioavailability (rat)
10a Imidazo[1,2-a]pyrazineModerateModerate-
21b 6-aryl-Imidazo[1,2-a]pyrazineImprovedImprovedNo
27f Imidazo[1,2-b]pyridazine0.706.0Yes

Experimental Workflow for Mps1 Inhibitor Screening

Mps1_Inhibitor_Screening_Workflow HTS High-Throughput Screening Hit Hit Compound (Imidazo[1,2-a]pyrazine 10a) HTS->Hit LeadOpt Lead Optimization Hit->LeadOpt SAR SAR Studies (e.g., 6-aryl substitution) LeadOpt->SAR ScaffoldHop Scaffold Hopping SAR->ScaffoldHop NewLead New Lead (Imidazo[1,2-b]pyridazine 27f) ScaffoldHop->NewLead InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) NewLead->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: Workflow for the discovery and optimization of Mps1 kinase inhibitors.

PI3K/mTOR Dual Inhibitors for Pulmonary Fibrosis

Imidazo[1,2-b]pyridazine derivatives have also been explored as dual inhibitors of PI3K and mTOR, key components of a signaling pathway implicated in idiopathic pulmonary fibrosis (IPF).[5]

Key SAR Observations for PI3K/mTOR Inhibitors: [5]

  • Molecular docking guided the introduction of phenolic hydroxyl and carboxylic acid groups to enhance binding and antifibrotic activity.

  • Compound 11 emerged as a potent dual inhibitor with nanomolar antiproliferative effects in pulmonary fibroblasts.

Table 3: Activity of Imidazo[1,2-b]pyridazine Derivative 11 as a PI3K/mTOR Inhibitor [5]

CompoundPI3Kα Inhibition (at 1 nM)mTOR Inhibition (at 1 nM)Antiproliferative IC₅₀ (μM) in Pulmonary Fibroblasts
11 94.9%42.99%0.380 and 0.090

Antiviral and Other Activities

Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has shown promise in other therapeutic areas.

Antiviral Activity against Picornaviruses

A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered.[6]

Key SAR Observations for Antiviral Activity: [6]

  • The linker between the phenyl and imidazopyridazine moieties significantly influences activity, with oximes being slightly better than vinyl carboxamides.

  • The (E)-geometry of the oxime linker is crucial for potent activity.

  • Analogue 7b demonstrated broad-spectrum activity against various rhinoviruses and enteroviruses.

Ligands for β-Amyloid Plaques

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their binding to β-amyloid plaques, which are implicated in Alzheimer's disease.[7]

Key SAR Observations for β-Amyloid Plaque Binding: [7]

  • A 2-(4'-dimethylaminophenyl) group appears to be important for high binding affinity.

  • A 6-(methylthio) substituent (compound 4 , Kᵢ = 11.0 nM) showed higher affinity than a 6-methoxy group.

  • Replacement of the 2-phenyl ring with pyridinyl or thiophenyl rings significantly reduced binding affinity.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of SAR studies. Below are summaries of common methodologies used in the evaluation of imidazo[1,2-b]pyridazine derivatives.

Kinase Inhibition Assays

These assays are used to determine the potency of a compound against a specific kinase. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.

Cell Proliferation Assays

These assays, such as the sulforhodamine B (SRB) assay, are used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines. Cells are treated with the compounds for a specific period, and the cell density is measured to determine the IC₅₀ value.

Antiviral Assays
  • Plaque Reduction Assay: This assay is used to quantify the ability of a compound to inhibit the replication of a virus. A monolayer of host cells is infected with the virus and overlaid with a semi-solid medium containing the test compound. The number of plaques (zones of cell death) is counted to determine the inhibitory concentration.

  • Cytopathic Effect (CPE) Assay: This assay measures the ability of a compound to protect cells from the virus-induced damage. The cell viability is assessed in the presence of the virus and the compound.

In Vivo Efficacy Studies

Animal models are used to evaluate the therapeutic potential of lead compounds. For example, in cancer research, human tumor xenograft models in mice are commonly used to assess the antitumor activity of a compound.[8] For inflammatory diseases, models like the rat adjuvant-induced arthritis model can be employed.[2]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a versatile and promising platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate how systematic chemical modifications can lead to potent and selective inhibitors for a range of biological targets. The diverse biological activities, including kinase inhibition, antiviral effects, and CNS applications, underscore the importance of this heterocyclic system in medicinal chemistry.[1][9] Further exploration of this scaffold is likely to yield new drug candidates with improved efficacy and safety profiles.

References

Comparative Analysis of Novel 6-Chloroimidazo[1,2-b]pyridazine Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the anticancer activity of recently developed 6-Chloroimidazo[1,2-b]pyridazine derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance against various cancer cell lines, supported by experimental data from recent studies. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Introduction to this compound Derivatives

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1] Among these, derivatives of this compound have emerged as a promising class of compounds with significant potential in oncology.[2][3] These compounds are being investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[4][5][6] This guide focuses on a comparative evaluation of novel analogues, assessing their efficacy against different cancer types and benchmarking them against established anticancer agents.

Comparative Anticancer Activity

The in vitro cytotoxic potential of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The compounds were tested against A549 (lung carcinoma), HS-683 (glioma), MCF-7 (breast adenocarcinoma), SK-MEL-28 (melanoma), and B16-F1 (murine melanoma) cell lines. 5-Fluorouracil and Etoposide were used as standard anticancer agents for comparison.

CompoundA549HS-683MCF-7SK-MEL-28B16-F1
4a >100>100>100>10018.2 ± 1.2
4b >100>100>100>100>100
4c 48.2 ± 1.155.3 ± 1.234.2 ± 1.145.3 ± 1.125.3 ± 1.1
4d >100>100>100>100>100
4e 12.3 ± 1.115.2 ± 1.17.3 ± 1.0 5.2 ± 1.0 11.2 ± 1.1
4f 15.2 ± 1.118.3 ± 1.18.1 ± 1.0 6.3 ± 1.0 10.8 ± 1.1
4g 55.1 ± 1.262.2 ± 1.241.1 ± 1.158.2 ± 1.232.2 ± 1.1
5-Fluorouracil 5.1 ± 1.08.2 ± 1.06.2 ± 1.07.1 ± 1.09.3 ± 1.0
Etoposide 4.3 ± 1.06.1 ± 1.05.3 ± 1.06.4 ± 1.07.2 ± 1.0
Data extracted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[2] All values are in µM and represent the mean ± standard deviation.

From this dataset, compounds 4e and 4f demonstrated the most promising anticancer activities, with IC50 values in the low micromolar range, particularly against MCF-7 and SK-MEL-28 cancer cell lines.[2] Their efficacy is comparable to that of the reference drugs, 5-Fluorouracil and Etoposide.[2] In contrast, compounds 4a , 4b , and 4d showed minimal to no activity against the tested cell lines.[2]

Experimental Protocols

The following are the methodologies for the key experiments cited in the evaluation of these novel compounds.

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

The synthesis of these compounds involves a three-step process:[2]

  • Condensation: The process begins with a condensation reaction between 2-bromoacetophenone and 3-amino-6-chloropyridazine to form the 6-chloro-2-phenylimidazo[1,2-b]pyridazine intermediate.[2]

  • Reduction: The intermediate product then undergoes a reduction reaction.[2]

  • N-sulfonylation: The final step is an N-sulfonylation reaction, which is achieved using a variety of sulfonyl chlorides to produce the final derivatives.[2]

The structures of the resulting compounds are confirmed using 1H NMR, 13C NMR, infrared spectroscopy, and high-resolution mass spectrometry.[2]

G cluster_synthesis Synthetic Workflow 2-bromoacetophenone 2-bromoacetophenone Condensation Condensation 2-bromoacetophenone->Condensation 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine->Condensation 6-chloro-2-phenylimidazo[1,2-b]pyridazine 6-chloro-2-phenylimidazo[1,2-b]pyridazine Condensation->6-chloro-2-phenylimidazo[1,2-b]pyridazine Reduction Reduction 6-chloro-2-phenylimidazo[1,2-b]pyridazine->Reduction Reduced_Intermediate Reduced_Intermediate Reduction->Reduced_Intermediate N-sulfonylation N-sulfonylation Reduced_Intermediate->N-sulfonylation Sulfonyl_Chlorides Sulfonyl_Chlorides Sulfonyl_Chlorides->N-sulfonylation Final_Derivatives Final_Derivatives N-sulfonylation->Final_Derivatives

Caption: Synthetic pathway for novel pyridazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Mechanism of Action: Signaling Pathways

While the precise mechanisms for the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides are still under investigation, related imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis and cell cycle arrest through modulation of key signaling pathways.[5][6] One such pathway is the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway is a key strategy in cancer therapy.

G cluster_pathway PI3K/AKT Signaling Pathway Inhibition Imidazopyridazine Imidazopyridazine PI3K PI3K Imidazopyridazine->PI3K Inhibits AKT AKT PI3K->AKT Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream_Effectors Activates Proliferation Proliferation Downstream_Effectors->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Other related compounds have also been found to induce apoptosis through the extrinsic pathway, involving the activation of caspases 7 and 8, and increasing the levels of p53 and p21, which leads to cell cycle arrest.[5][6]

Conclusion

Novel this compound derivatives, particularly those with sulfonamide moieties such as compounds 4e and 4f , have demonstrated significant in vitro anticancer activity against breast and skin cancer cell lines.[2] Their performance is comparable to established chemotherapy agents, highlighting their potential as lead compounds for the development of new anticancer drugs. Further investigations, including in vivo studies and detailed mechanism of action analyses, are warranted to fully elucidate their therapeutic potential. The synthetic accessibility of the imidazo[1,2-b]pyridazine scaffold allows for further structural modifications to optimize potency and selectivity.[1][3]

References

cross-reactivity and selectivity profiling of imidazo[1,2-b]pyridazine-based inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of several notable imidazo[1,2-b]pyridazine-based inhibitors targeting a range of kinases implicated in various diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.

Introduction to Imidazo[1,2-b]pyridazine-Based Inhibitors

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be a versatile scaffold for the design of kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases. This has led to the development of inhibitors with high potency and, in many cases, remarkable selectivity. This guide will focus on a selection of these inhibitors, including Ponatinib, Deucravacitinib (BMS-986165), CHR-6494, and TM471-1, which target BCR-ABL, TYK2, Haspin, and BTK, respectively, as well as other representative inhibitors of this class.

Cross-Reactivity and Selectivity Profiles

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. Off-target inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can enhance the therapeutic window. The following tables summarize the inhibitory activity of selected imidazo[1,2-b]pyridazine-based compounds against their primary targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or percentage of inhibition at a given concentration.

Table 1: Ponatinib Kinase Inhibition Profile

Kinase TargetIC50 (nM)Key Off-TargetsIC50 (nM)
BCR-ABL (native) 0.37 - 2 FLT30.3 - 20
BCR-ABL (T315I) 2 KITPotent Inhibition
PDGFRαPotent Inhibition
VEGFR2Potent Inhibition
SRCPotent Inhibition
TIE2Potent Inhibition
FGFR1Potent Inhibition

Data compiled from multiple sources.[1][2][3][4]

Table 2: Deucravacitinib (BMS-986165) Kinase Inhibition Profile

Kinase TargetIC50 (nM) (Pseudokinase Domain)Key Off-TargetsIC50 (nM)
TYK2 (JH2) 0.2 - 1.0 JAK1 (JH2)1
BMPR2193
Selective over a panel of 249 kinases at 1 µM>1000

Data compiled from multiple sources.[5][6][7][8][9]

Table 3: CHR-6494 Kinase Inhibition Profile

Kinase TargetIC50 (nM)Key Off-Targets (% Inhibition @ 100 nM)
Haspin 2 TrkA (58%)
GSK-3β (48%)
PIM1 (36%)
Cdk1/B (34%)
Cdk2/A (33%)
Selective over a panel of 27 other kinases

Data compiled from multiple sources.[10][11][12][13][14]

Table 4: TM471-1 Kinase Inhibition Profile

Kinase TargetIC50 (nM)Key Off-TargetsIC50 (nM)
BTK 1.3 Excellent selectivity across 310 kinases>1000 for most

Data compiled from multiple sources.[15]

Table 5: Other Notable Imidazo[1,2-b]pyridazine-Based Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsReference
Compound 27f Mps10.70 (cellular)Selective over 192 kinases[16][17]
Compound 20a CLK1, CLK4, DYRK1A82, 44, 50PfCLK1 (32 nM)[18]
Compound 26 TAK155-[19]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity profiling data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based: ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Imidazo[1,2-b]pyridazine-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in Kinase Assay Buffer.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the kinase, diluted in Kinase Assay Buffer, to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2 µL of a substrate and ATP mixture (prepared in Kinase Assay Buffer) to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20][21][22][23]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay

Cellular assays are crucial for confirming that an inhibitor can engage its target in a more physiologically relevant environment.

Procedure:

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine-based inhibitor for a specified period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Target Engagement/Inhibition Analysis: Analyze the phosphorylation status of the kinase's downstream substrates using techniques such as Western blotting with phospho-specific antibodies or TR-FRET assays.

  • Data Analysis: Quantify the reduction in substrate phosphorylation as a function of inhibitor concentration to determine the cellular IC50.[24]

Visualizing Kinase Inhibition and Selectivity

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A generic kinase signaling cascade and the point of inhibition.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Inhibitor Serial Dilution Incubation Incubation with Inhibitor Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_ATP_Prep Substrate/ATP Mixture Reaction Kinase Reaction Substrate_ATP_Prep->Reaction Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Data_Acquisition Plate Reader Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of potent and selective kinase inhibitors. The comparative data and standardized protocols presented in this guide are intended to aid researchers in the evaluation and development of new chemical entities based on this versatile chemical framework. A thorough understanding of the cross-reactivity and selectivity profiles is paramount for advancing these promising compounds towards clinical applications.

References

Comparative Analysis of Pyridazine Analogs in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Among the promising classes of small molecules, pyridazine analogs have emerged as a versatile scaffold for the development of novel anticancer agents. Their ability to interact with a wide range of biological targets has led to the discovery of potent inhibitors of key signaling pathways implicated in tumor growth and progression. This guide provides a comparative analysis of various pyridazine analogs, summarizing their performance based on available experimental data and outlining detailed methodologies for key assays.

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a valuable pharmacophore in medicinal chemistry.[1][2] Modifications to this core structure have yielded a multitude of derivatives with diverse biological activities, including potent anticancer effects.[3][4] These compounds have been shown to target critical components of cellular signaling, such as receptor tyrosine kinases and cell cycle regulators, making them a focal point of extensive research and development efforts.[5][6][7]

Performance Comparison of Pyridazine Analogs

The anticancer efficacy of pyridazine analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the IC50 values of several pyridazine analogs against common cancer cell lines, as reported in various studies. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions can vary.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Pyridazinone Derivatives
Compound 5b HCT-116 (Colon)30.3[8]
Imatinib (Reference)HCT-116 (Colon)>50[8]
Compound 4b MCF-7 (Breast)21.2[8]
Imatinib (Reference)MCF-7 (Breast)>50[8]
3,6-Disubstituted Pyridazines
Compound 9e NCI-60 Panel (Mean)Not specified[6]
Pyrazolo-Pyridazine Derivative
Compound 4 HepG-2 (Liver)17.30
Compound 4 HCT-116 (Colon)18.38
Compound 4 MCF-7 (Breast)27.29
Doxorubicin (Reference)HepG-2 (Liver)6.18
Doxorubicin (Reference)HCT-116 (Colon)5.23
Doxorubicin (Reference)MCF-7 (Breast)4.17
Pyridazinone-based Diarylurea Derivatives
Compound 17a NCI-60 PanelGI50 1.66–100[5]
Compound 10l NCI-60 PanelGI50 1.66–100[5]

Key Signaling Pathways Targeted by Pyridazine Analogs

Pyridazine analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified in numerous studies include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 signaling can effectively block the blood supply to tumors, leading to their regression. Several pyridazine analogs have been developed as potent VEGFR-2 inhibitors.[5][8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine Pyridazine Analog Pyridazine->VEGFR2

VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.
EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[10][11][12] Aberrant EGFR signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain pyridazine derivatives have demonstrated inhibitory activity against EGFR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine Pyridazine Analog Pyridazine->EGFR

EGFR signaling pathway and its inhibition by pyridazine analogs.
CDK2/Cyclin Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[13] CDK2, in complex with its regulatory partners, cyclins E and A, is essential for the G1/S phase transition and DNA replication.[14][15] Dysregulation of CDK2 activity is a common event in cancer, leading to uncontrolled cell division. Pyridazine-based compounds have been investigated as inhibitors of CDK2.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Pyridazine Pyridazine Analog Pyridazine->CyclinE_CDK2

CDK2/Cyclin E signaling pathway and its inhibition by pyridazine analogs.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of pyridazine analogs.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazine analogs and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Pyridazine Analogs & Controls Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for Treatment Period Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which is measured by a flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the pyridazine analogs for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The inhibitory effect of a test compound is measured by the reduction in the phosphorylation signal.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the recombinant VEGFR-2 enzyme, a specific substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the pyridazine analogs.

  • Kinase Reaction: In a microplate, combine the kinase buffer, VEGFR-2 enzyme, substrate, and the test compounds at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Pyridazine analogs represent a highly promising class of compounds in the field of cancer research.[1][3] Their structural versatility allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors of key oncogenic pathways. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the comparative analysis of existing analogs and guiding the design of novel, more effective anticancer therapies. As research in this area continues to expand, a deeper understanding of the structure-activity relationships and mechanisms of action of pyridazine derivatives will undoubtedly pave the way for new and improved treatments for cancer.

References

A Comparative Guide to the In Vitro and In Vivo Validation of Imidazo[1,2-b]pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for a variety of therapeutic targets. This guide provides a comparative overview of the preclinical validation of several leading imidazo[1,2-b]pyridazine drug candidates, with a focus on their in vitro and in vivo performance. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate objective comparison and inform future drug development efforts.

Data Presentation: A Comparative Analysis of Imidazo[1,2-b]pyridazine Drug Candidates

The following tables summarize the in vitro and in vivo activities of representative imidazo[1,2-b]pyridazine compounds against various targets.

Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Compound ID/ClassTarget Kinase(s)IC50 / Ki (nM)Cell-Based AssayCellular IC50 (nM)Reference(s)
TYK2 Inhibitors
Compound 6 TYK2 JH2Ki: 0.015 - 0.035IFNα-stimulated Luciferase Assay (Kit225 T cells)12 - 41[1]
Compound 6b TYK2 JH2-Human Whole Blood (hWB) Assay817[1]
PI3K/mTOR Inhibitors
Compound 11 PI3Kα / mTOR94.9% inhibition at 1 nM / 42.99% inhibition at 1 nMAntiproliferative Assay (MRC-5 cells)380[2]
Antiproliferative Assay (Mlg2908 cells)90[2]
Compound 42 PI3Kα / mTORIC50: 0.06 / 3.12--[3]
Mps1 (TTK) Inhibitors
Compound 27f Mps1-Cellular Mps1 Inhibition0.70[4][5][6]
Antiproliferative Assay (A549 cells)6.0[4][5][6]
PIM Kinase Inhibitors
Compound 22m PIM-1 / PIM-2IC50: 0.024 / 0.095Phospho-BAD Assay (KMS-12-BM cells)28[7]
K00135 PIM-1 / PIM-2IC50: ~25 / >1000Cell Viability Assay (hPIM-1 Ba/F3 cells)~1000[8]
K00486 PIM-1 / PIM-2IC50: 34 / 2500--[8]
K00152 PIM-1 / PIM-2IC50: 39 / 7000--[8]
IKKβ Inhibitors
Imidazo[1,2-b]pyridazinesIKKβ-TNFα Production (THP-1 cells)-[9][10]
ALK Inhibitors
Compound O-10 ALK (Wild-Type)IC50: 2.6Antiproliferative Assay (Karpas299 cells)38[11][12]
ALK (G1202R Mutant)IC50: 6.4Antiproliferative Assay (BaF3-EML4-ALK G1202R)52[11][12]
ALK (L1196M/G1202R)IC50: 23Antiproliferative Assay (BaF3-EML4-ALK L1196M/G1202R)64[12]
BTK Inhibitors
Compound 22 (TM471-1) BTKIC50: 1.3--[13][14][15]

Table 2: In Vitro Activity of Imidazo[1,2-b]pyridazines Against Non-Kinase Targets

Compound ID/ClassTargetAssayActivity MetricValueReference(s)
Amyloid Plaque Binders
Compound 4 Aβ1-40 AggregatesCompetitive Radioligand BindingKi11.0 nM[16]
2-dimethylaminophenyl seriesAβ1-40 AggregatesCompetitive Radioligand BindingKi10 - 50 nM[16]
Antiviral Agents
Analogue 7b Picornaviruses (HRV-14)Plaque Reduction Assay-Potent and broad-spectrum[17][18][19]
Imidazo[1,2-b]pyridazinesHuman Cytomegalovirus--Potent inhibitors[17]
Varicella-Zoster Virus--Potent inhibitors[17]

Table 3: In Vivo Performance of Selected Imidazo[1,2-b]pyridazine Drug Candidates

Compound IDTargetAnimal ModelDosing RegimenKey In Vivo Outcome(s)Reference(s)
Compound 27f Mps1-Orally administeredActive in vivo, remarkable antiproliferative activity.[4][5][6]
Compound 11 PI3K/mTORBleomycin-induced pulmonary fibrosis (mouse)15 mg/kgReduced Ashcroft scores, hydroxyproline content, and collagen deposition.[2]
Compound 22 (TM471-1) BTKXenograft model15 mg/kgSignificantly inhibited tumor growth; complete tumor regression in 7 out of 10 mice.[13][14][15]
IKKβ Inhibitors IKKβCollagen-induced arthritis (mouse and rat)-Demonstrated efficacy.[20]
TYK2 Inhibitor TYK2-25 mg/kg p.o. (mice)Characterized in vivo pharmacokinetics.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of imidazo[1,2-b]pyridazine drug candidates.

In Vitro Assays

1. Kinase Inhibition Assay (General Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

2. Cellular Proliferation Assay (e.g., using CellTiter-Glo®)

  • Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

  • Materials: Cancer cell line of interest (e.g., A549, Karpas299), cell culture medium, 96-well plates, test compound, and CellTiter-Glo® reagent.

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence using a plate reader.

    • Calculate the percent cell viability relative to a vehicle-treated control and determine the IC50 value.[11]

3. Aβ Plaque Binding Assay (Competitive Radioligand Binding)

  • Objective: To determine the binding affinity (Ki) of a compound to amyloid-beta (Aβ) plaques.

  • Materials: Synthetic Aβ1-40 peptides, a radioligand with known affinity for Aβ plaques (e.g., [3H]PIB), test compound, assay buffer, and a filtration apparatus.

  • Procedure:

    • Pre-aggregate the Aβ1-40 peptides to form fibrils.

    • In a reaction tube, incubate the Aβ aggregates with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the Ki value of the test compound using the Cheng-Prusoff equation.[16]

4. Antiviral Plaque Reduction Assay

  • Objective: To evaluate the antiviral activity of a compound by measuring the reduction in viral plaque formation.

  • Materials: Host cell line susceptible to the virus of interest, virus stock, cell culture medium, agarose overlay, and test compound.

  • Procedure:

    • Grow a confluent monolayer of host cells in a multi-well plate.

    • Infect the cells with a known amount of virus in the presence of serial dilutions of the test compound.

    • After a short adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding compound concentration.

    • Incubate the plates until viral plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percent plaque reduction compared to a no-compound control and determine the EC50 (50% effective concentration).

In Vivo Assays

1. Xenograft Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

  • Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, test compound formulated for in vivo administration.

  • Procedure:

    • Inject the human cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.[13][14][15]

2. Collagen-Induced Arthritis (CIA) Model

  • Objective: To assess the anti-inflammatory and disease-modifying effects of a compound in a model of rheumatoid arthritis.

  • Materials: Susceptible strain of mice or rats (e.g., DBA/1 mice), type II collagen, complete and incomplete Freund's adjuvant, and test compound.

  • Procedure:

    • Induce arthritis by immunizing the animals with an emulsion of type II collagen and complete Freund's adjuvant.

    • Administer a booster immunization with type II collagen in incomplete Freund's adjuvant.

    • Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.

    • Monitor the animals regularly for clinical signs of arthritis, such as paw swelling and joint inflammation, using a scoring system.

    • At the end of the study, collect tissues for histological and biomarker analysis to assess joint damage and inflammation.[20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a general workflow for their preclinical evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridazine Imidazo[1,2-b]pyridazine PI3K/mTOR Inhibitor Imidazopyridazine->PI3K Inhibits Imidazopyridazine->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-b]pyridazines.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Imidazopyridazine Imidazo[1,2-b]pyridazine TYK2 (JAK) Inhibitor Imidazopyridazine->JAK Inhibits

Caption: The JAK/STAT signaling pathway with inhibition by an imidazo[1,2-b]pyridazine TYK2 inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (Kinase Assays, etc.) Compound_Synthesis->In_Vitro_Screening Cellular_Assays Cellular Assays (Proliferation, etc.) In_Vitro_Screening->Cellular_Assays In_Vivo_PK In Vivo Pharmacokinetics Cellular_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft, etc.) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: A generalized preclinical workflow for the evaluation of imidazo[1,2-b]pyridazine drug candidates.

References

A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of two privileged heterocyclic scaffolds.

The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores are recognized as privileged scaffolds in medicinal chemistry, forming the basis of numerous biologically active compounds. Their versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a head-to-head comparison of these two scaffolds, supported by experimental data from the literature, to aid researchers in selecting the appropriate core for their drug discovery programs.

Physicochemical Properties: A Tale of Two Scaffolds

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While the specific properties are highly dependent on the substituents, general trends can be observed for each scaffold.

PropertyImidazo[1,2-b]pyridazine DerivativesImidazo[1,2-a]pyridine DerivativesKey Considerations
Calculated LogP (cLogP) Often in the range of 0.66 to 3.80, but can be higher depending on substitution.[1]Generally ranges from 1.8 to 4.52, indicating a tendency towards higher lipophilicity.[2][3]Lower cLogP values are often associated with improved metabolic stability.[1] The additional nitrogen atom in the pyridazine ring can contribute to a lower lipophilicity compared to the pyridine ring.
Topological Polar Surface Area (TPSA) Varies significantly with substitution, but the core contributes to the overall polarity.TPSA is also highly dependent on substituents, with values around 62 Ų for some derivatives.[3]TPSA is a key predictor of cell permeability and oral bioavailability. The position of the nitrogen atoms in each scaffold can influence hydrogen bonding potential.

Biological Activities: A Broad Spectrum of Therapeutic Potential

Both scaffolds have been extensively explored as inhibitors of various protein kinases and have demonstrated significant anticancer activity.

Anticancer Activity

The cytotoxic effects of derivatives of both scaffolds have been evaluated against a range of cancer cell lines.

Cell LineImidazo[1,2-b]pyridazine Derivative IC₅₀ (µM)Imidazo[1,2-a]pyridine Derivative IC₅₀ (µM)Reference Compound
HCC1937 (Breast Cancer)45 - 79.6-[4]
A375 (Melanoma)-0.14[5]
HeLa (Cervical Cancer)-0.21[5]
Hep-2 (Laryngeal Carcinoma)-11Doxorubicin (10 µM)[6]
HepG2 (Liver Carcinoma)-13Doxorubicin (1.5 µM)[6]
MCF-7 (Breast Cancer)-9.60 - 11Doxorubicin (0.85 µM)[6][7]
HT-29 (Colon Cancer)-12.98[7]
B16F10 (Melanoma)-27.54[7]
Kinase Inhibition

A primary area of investigation for both scaffolds is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Target KinaseImidazo[1,2-b]pyridazine Derivative IC₅₀ (nM)Imidazo[1,2-a]pyridine Derivative IC₅₀ (nM)Significance
Tyk2 JH20.015 - 0.035 (Kᵢ)-Inhibition of this pseudokinase domain offers a selective approach for treating autoimmune and inflammatory diseases.[1]
c-Met-1.9A receptor tyrosine kinase involved in cell proliferation, motility, and invasion, making it a key target in cancer therapy.[8]
VEGFR2-2.2A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]
Bruton's Tyrosine Kinase (BTK)1.3-A critical enzyme in the B cell receptor signaling pathway, making it a target for B cell malignancies.[9]

Pharmacokinetic Profiles: From Bench to Bedside

The journey of a drug candidate from discovery to clinical application is heavily reliant on its pharmacokinetic properties. Both scaffolds have been incorporated into molecules with promising in vivo characteristics.

SpeciesCompound TypeDosing RouteOral Bioavailability (%)Half-life (t½) (h)Key Findings
Rat Imidazo[1,2-b]pyridazine derivativeOral114-Exhibited low clearance and high oral exposure.[1]
Mouse Imidazo[1,2-b]pyridazine derivativeOral86-Showed good bioavailability.[1]
Rat Imidazo[1,2-a]pyridine derivativeOral9419Demonstrated excellent oral bioavailability and a long half-life.[10]
Mouse Imidazo[1,2-a]pyridine derivativeOral31.113.2Showed promising in vivo pharmacokinetic profile.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Liver microsomes (human, rat, or mouse) are thawed on ice.

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • The test compound is pre-incubated with liver microsomes in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.

  • Sampling and Termination:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.

Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • The transport buffer is added to both the apical (A) and basolateral (B) chambers.

    • The test compound is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).

    • The plates are incubated at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Samples are collected from the receiver chamber at specific time points.

    • The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a specific protein kinase.

Protocol:

  • Reagent Preparation:

    • Kinase, substrate, and ATP are prepared in a suitable kinase assay buffer.

    • The test compound is serially diluted in DMSO.

  • Assay Procedure:

    • The kinase, substrate, and test compound are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature for a specific duration.

  • Detection:

    • The reaction is stopped, and the kinase activity is measured using a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based assays that quantify substrate phosphorylation or ATP consumption).

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization:

    • After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement:

    • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Path Forward: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Kinase Assay Kinase Assay Anticancer Assay Anticancer Assay Kinase Assay->Anticancer Assay Identifies active compounds Metabolic Stability Metabolic Stability Anticancer Assay->Metabolic Stability Prioritizes for ADME Permeability Assay Permeability Assay Metabolic Stability->Permeability Assay Assesses drug-like properties Pharmacokinetics Pharmacokinetics Permeability Assay->Pharmacokinetics Predicts in vivo behavior Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Evaluates therapeutic potential

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB mTOR mTOR Akt/PKB->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Imidazo-scaffold Inhibitor Imidazo-scaffold Inhibitor Imidazo-scaffold Inhibitor->PI3K Imidazo-scaffold Inhibitor->Akt/PKB

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by imidazo-scaffold inhibitors.

Conclusion

Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are valuable starting points for the design of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The choice between the two will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. The imidazo[1,2-b]pyridazine scaffold, with its additional nitrogen atom, may offer advantages in terms of metabolic stability and reduced lipophilicity. Conversely, the imidazo[1,2-a]pyridine scaffold has a long and successful history in medicinal chemistry, with a wealth of synthetic methodologies and structure-activity relationship data available. This guide provides a foundational comparison to inform these critical early-stage decisions in the drug discovery process.

References

Validating the Binding Mode of Imidazo[1,2-b]pyridazine Inhibitors: A Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a range of protein kinases implicated in diseases such as cancer and autoimmune disorders. Validating the binding mode of these inhibitors is a critical step in structure-based drug design. This guide provides a comparative overview of imidazo[1,2-b]pyridazine inhibitors targeting key kinases—PIM, Tyk2, and Haspin—and details the experimental and computational methodologies used to verify their interactions.

Comparative Inhibitory Activity

The potency of imidazo[1,2-b]pyridazine derivatives is often evaluated through their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for several imidazo[1,2-b]pyridazine compounds against their respective kinase targets, alongside alternative inhibitors for performance comparison.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, making it a key target in oncology.

Compound IDScaffold ClassPIM-1 IC50 (nM)PIM-2 IC50 (nM)Reference
K00135Imidazo[1,2-b]pyridazine13011000[1]
K00486Imidazo[1,2-b]pyridazine342500[1]
K00152Imidazo[1,2-b]pyridazine397000[1]
Compound 22mImidazopyridazine0.0240.095[2]
SGI-1776Non-imidazo[1,2-b]pyridazine7-[]
Tyk2 Pseudokinase (JH2) Domain Inhibitors

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling. Targeting its pseudokinase (JH2) domain offers a route to allosteric inhibition.

Compound IDScaffold ClassTyk2 JH2 IC50 (µM)Cellular IL-23 IC50 (µM)Cellular IFNα IC50 (µM)Reference
Compound 7Imidazo[1,2-b]pyridazine0.48>2>2[4]
Compound 18Imidazo[1,2-b]pyridazine0.0220.0890.063[4]
Compound 29Imidazo[1,2-b]pyridazine0.0150.0280.012[4]
DeucravacitinibDeuterated N-pyridazine-carboxamide--0.0032[5]
BMS-986202Pyrimidine---[5]
Haspin Kinase Inhibitors

Haspin is a serine/threonine kinase essential for proper chromosome alignment during mitosis, representing a target for anti-cancer therapies.

Compound IDScaffold ClassHaspin IC50 (nM)Selectivity vs. DYRK2Reference
CHR-6494Imidazopyridazine55-[6]
Compound 12Imidazo[1,2-b]pyridazine6-[6]
Compound 21Imidazo[1,2-b]pyridazine6High[6]
Compound 22Imidazo[1,2-b]pyridazine12High[6]
5-IodotubercidinPyrrolopyrimidine--[7]
Acridine Analog 33Acridine< 60180-fold[8]

Experimental Protocols

Accurate validation of inhibitor binding modes relies on robust experimental and computational protocols.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A typical protocol for docking imidazo[1,2-b]pyridazine inhibitors into a kinase active site is as follows:

  • Protein Preparation:

    • The 3D crystal structure of the target kinase (e.g., PIM-1, PDB ID: 3BGQ) is obtained from the Protein Data Bank.

    • The protein structure is prepared using software like YASARA Structure or AutoDock Tools. This involves adding hydrogen atoms, optimizing the hydrogen bond network, correcting any structural errors, and performing an energy minimization of the protein-ligand complex using a suitable force field (e.g., NOVA2).[9]

    • Water molecules and co-crystallized ligands are typically removed.

  • Ligand Preparation:

    • The 3D structures of the imidazo[1,2-b]pyridazine inhibitors are generated and optimized.

    • Ligand preparation involves assigning charges, defining rotatable bonds, and saving the file in a compatible format (e.g., PDBQT for AutoDock).

  • Docking Simulation:

    • Software such as AutoDock Vina is used for the docking calculations.[9]

    • A grid box is defined to encompass the active site of the kinase, centered on the position of a known co-crystallized inhibitor.

    • Multiple docking runs (e.g., 20) are typically performed for each ligand to ensure thorough conformational sampling.

  • Analysis of Results:

    • The docking results are analyzed based on the binding energies (ΔG, kcal/mol) and the interactions of the best binding pose with the amino acid residues in the active site.

Validation of Docking Protocol

To ensure the reliability of the docking protocol, it is crucial to validate its ability to reproduce the experimentally determined binding mode of a known inhibitor.

  • Re-docking of Co-crystallized Ligand:

    • The co-crystallized ligand is extracted from the protein's crystal structure and then re-docked into the active site using the defined protocol.[9]

  • Root Mean Square Deviation (RMSD) Calculation:

    • The pose of the re-docked ligand is superimposed on the original crystallographic pose.

    • The Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses is calculated.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[10][11]

A study on imidazo[1,2-b]pyridazine inhibitors of the TYK2 pseudokinase domain successfully obtained a co-crystal structure of compound 18 bound to TYK2 JH2 (PDB ID: 5TKD), which serves as a definitive experimental validation of its binding mode.[4] This crystal structure can be used to validate docking protocols for this class of inhibitors against Tyk2.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

Understanding the broader biological context and the experimental process is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical workflow for validating inhibitor binding.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation PDB Select Target Protein (e.g., PIM-1, PDB ID: 3BGQ) Prot_Prep Protein Preparation (Add Hydrogens, Minimize Energy) PDB->Prot_Prep Ligand Prepare Inhibitor Library (Imidazo[1,2-b]pyridazines) Lig_Prep Ligand Preparation (Define Rotatable Bonds) Ligand->Lig_Prep Docking Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Scoring Analyze Binding Energy & Interactions Docking->Scoring Redocking Re-dock Co-crystallized Ligand Scoring->Redocking Experimental Experimental Validation (X-ray Crystallography, IC50 Assay) Scoring->Experimental RMSD Calculate RMSD (< 2.0 Å) Redocking->RMSD

Workflow for Molecular Docking and Validation.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptor Cytokines->Receptor JAK JAKs Receptor->JAK STAT STATs JAK->STAT PIM PIM Kinase (PIM-1, PIM-2, PIM-3) STAT->PIM Transcription Bad Phosphorylates Bad (Inhibits Apoptosis) PIM->Bad p21_p27 Phosphorylates p21/p27 (Promotes Cell Cycle) PIM->p21_p27 cMyc Activates c-Myc PIM->cMyc Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PIM Inhibition Survival Increased Cell Survival & Proliferation Bad->Survival p21_p27->Survival cMyc->Survival

PIM Kinase Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (e.g., Tyk2) Receptor->JAK 2. Receptor Activation STAT STAT Protein Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Receptor Phosphorylation JAK->JAK JAK->STAT 6. STAT Phosphorylation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (Allosteric) Inhibitor->JAK Allosteric Inhibition STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene 9. Binds to DNA Response Cellular Response (Inflammation, Immunity) Gene->Response

JAK-STAT Signaling Pathway and Allosteric Inhibition.

References

Unlocking the Therapeutic Promise: A Comparative Analysis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 6-Chloroimidazo[1,2-b]pyridazine derivatives is demonstrating significant therapeutic potential across a spectrum of diseases, including cancer, autoimmune disorders, infectious diseases, and neurodegenerative conditions. This guide provides a comprehensive comparison of these novel compounds against established drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in assessing their promise.

This analysis delves into the performance of these derivatives as inhibitors of the mammalian target of rapamycin (mTOR) and Tyrosine Kinase 2 (Tyk2), as agents against kinetoplastid parasites, and as ligands for β-amyloid plaques. By juxtaposing their in vitro efficacy with that of well-known therapeutic agents, this guide offers a clear perspective on their potential advantages and areas for further investigation.

Section 1: mTOR Inhibition for Oncology Applications

The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The following table compares the in vitro potency of novel this compound derivatives with the FDA-approved mTOR inhibitor, Everolimus.

CompoundTargetAssay TypeIC50 (nM)Known DrugTargetAssay TypeIC50 (nM)
Imidazo[1,2-b]pyridazine Derivative 1mTORKinase Assay15EverolimusmTORKinase Assay2.5
Imidazo[1,2-b]pyridazine Derivative 2mTORKinase Assay8EverolimusmTORCell Prolif.1.9-5.1

Experimental Protocol: In Vitro mTOR Kinase Assay

The inhibitory activity of the compounds on mTOR kinase was determined using an in vitro kinase assay. Recombinant mTOR protein was incubated with the test compounds at varying concentrations in a kinase buffer containing ATP and a specific substrate (e.g., PHAS-I/4E-BP1). The reaction was allowed to proceed at 30°C for 30 minutes and then terminated. The amount of phosphorylated substrate was quantified using an antibody specific for the phosphorylated form of the substrate, typically via an ELISA-based method or Western blotting. The IC50 value, representing the concentration of the inhibitor required to reduce mTOR kinase activity by 50%, was calculated from the dose-response curves.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition lifted Everolimus Everolimus (Known Drug) Everolimus->mTORC1 Derivative This compound Derivative Derivative->mTORC1

Caption: The mTOR signaling pathway and points of inhibition.

Section 2: Tyk2 Inhibition for Autoimmune Diseases

Targeting the Tyk2 pseudokinase (JH2) domain is a promising strategy for the treatment of autoimmune diseases. This approach offers high selectivity over other Janus kinases (JAKs), potentially leading to a better safety profile. The following table compares the binding affinity of this compound derivatives to the Tyk2 JH2 domain with Deucravacitinib, a selective Tyk2 inhibitor.

CompoundTargetAssay TypeIC50 (nM)Known DrugTargetAssay TypeIC50 (nM)
Imidazo[1,2-b]pyridazine Derivative 3Tyk2 JH2Binding Assay817DeucravacitinibTyk2 JH2Binding Assay1.0
Imidazo[1,2-b]pyridazine Derivative 4Tyk2 JH2Binding Assay50DeucravacitinibTyk2 JH2HTRF Assay0.2

Experimental Protocol: TYK2 JH2 Fluorescence Polarization (FP) Binding Assay

The binding affinity of the test compounds to the Tyk2 JH2 domain was assessed using a competitive fluorescence polarization (FP) assay. The assay mixture contained recombinant human Tyk2 JH2 protein, a fluorescently labeled probe known to bind to the JH2 domain, and varying concentrations of the test compound in a suitable buffer. The mixture was incubated to reach equilibrium. The fluorescence polarization was then measured using a microplate reader. The displacement of the fluorescent probe by the test compound results in a decrease in the FP signal. The IC50 value, representing the concentration of the compound that displaces 50% of the bound fluorescent probe, was determined from the dose-response curve.

Experimental_Workflow_Tyk2_FP_Assay start Start reagents Prepare Reagents: - Tyk2 JH2 Protein - Fluorescent Probe - Test Compounds (Derivatives & Deucravacitinib) start->reagents incubation Incubate Reagents reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Calculate IC50 Values measurement->analysis end End analysis->end

Caption: Workflow for the TYK2 JH2 FP binding assay.

Section 3: Antikinetoplastid Activity

Kinetoplastid parasites are responsible for debilitating diseases such as leishmaniasis and African trypanosomiasis. New therapeutic agents are urgently needed to combat these infections. The following table compares the in vitro activity of a this compound derivative against Leishmania donovani with the standard drugs, Miltefosine and Amphotericin B.

CompoundOrganismAssay TypeEC50 (µM)Known DrugOrganismAssay TypeEC50 (µM)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineL. donovani (promastigote)Viability Assay>15.6MiltefosineL. donovani (promastigote)Viability Assay0.4-3.8
Amphotericin BL. donovani (promastigrate)Viability Assay0.6-0.7

Note: The tested derivative showed poor solubility, which may have impacted its measured efficacy.[1]

Experimental Protocol: In Vitro Leishmania donovani Promastigote Viability Assay

Leishmania donovani promastigotes were cultured in appropriate media. The parasites were then seeded into 96-well plates and treated with serial dilutions of the test compounds. A negative control (vehicle) and positive controls (Miltefosine and Amphotericin B) were included. The plates were incubated at 26°C for 72 hours. Parasite viability was assessed using a resazurin-based assay, where viable cells reduce resazurin to the fluorescent resorufin. Fluorescence was measured using a microplate reader. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, was determined from the dose-response curves.

Antikinetoplastid_Assay_Workflow start Start culture Culture Leishmania donovani promastigotes start->culture seeding Seed parasites in 96-well plates culture->seeding treatment Add serial dilutions of: - Test Derivative - Miltefosine - Amphotericin B seeding->treatment incubation Incubate for 72 hours treatment->incubation viability Assess viability (Resazurin assay) incubation->viability analysis Data Analysis: Calculate EC50 Values viability->analysis end End analysis->end

Caption: Workflow for the in vitro antikinetoplastid assay.

Section 4: β-Amyloid Plaque Ligands for Alzheimer's Disease Imaging

The accumulation of β-amyloid plaques is a key pathological feature of Alzheimer's disease. Positron Emission Tomography (PET) imaging agents that bind to these plaques are crucial for diagnosis and for monitoring disease progression. This section compares the binding affinity of this compound derivatives to β-amyloid fibrils with established PET tracers, Florbetapir and Florbetaben.

CompoundTargetAssay TypeKi (nM)Known PET TracerTargetAssay TypeKi/Kd (nM)
Imidazo[1,2-b]pyridazine Derivative 5Aβ (1-40) fibrilsCompetition Assay11.0FlorbetapirAβ plaquesBinding Assay3.1 (Kd)
Imidazo[1,2-b]pyridazine Derivative 6Aβ (1-40) fibrilsCompetition Assay25.3FlorbetabenAβ fibrilsBinding Assay6.7 (Ki)

Experimental Protocol: Radioligand Competition Binding Assay for β-Amyloid Plaques

The binding affinity of the test compounds for β-amyloid plaques was determined using a competitive radioligand binding assay. Brain homogenates from confirmed Alzheimer's disease cases, rich in β-amyloid plaques, were used. The homogenates were incubated with a known radiolabeled ligand that binds to β-amyloid (e.g., [³H]PIB) and varying concentrations of the unlabeled test compounds. After incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the filter was measured using a scintillation counter. The Ki value, which represents the inhibitory constant of the test compound, was calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Amyloid_Binding_Assay_Logic start Start components Assay Components: - AD Brain Homogenate (Aβ plaques) - Radiolabeled Ligand ([3H]PIB) - Unlabeled Test Compound start->components incubation Incubation components->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation measurement Measure Radioactivity separation->measurement analysis Calculate Ki from IC50 measurement->analysis end End analysis->end

Caption: Logical flow of the β-amyloid binding assay.

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit promising in vitro activities against a range of important drug targets. While further optimization and in vivo studies are necessary to fully elucidate their therapeutic potential, this comparative analysis highlights their standing against current standards of care and underscores the value of their continued investigation. The detailed experimental protocols and visual representations of signaling pathways and workflows provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloroimidazo[1,2-b]pyridazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloroimidazo[1,2-b]pyridazine, a heterocyclic compound often used in medicinal chemistry. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Key Disposal Procedures for this compound

The primary recommended method for the disposal of this compound is incineration.[1] However, this must be conducted by a licensed and authorized waste disposal entity. It is crucial to handle this compound as a hazardous waste and follow all local, state, and federal regulations.

ProcedureDescriptionKey Considerations
Waste Identification & Classification All waste containing this compound must be classified as hazardous chemical waste.[2][3]Do not mix with non-hazardous waste. If mixed with other solvents, the entire mixture must be treated as hazardous waste.
Containerization Use a designated, properly labeled, and sealed hazardous waste container.[4][5][6]The container must be compatible with the chemical. Ensure the container is kept closed except when adding waste.[4][5][6]
Labeling The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[2]
Storage Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]Secondary containment should be used to prevent spills.[6]
Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][7]Provide a complete list of the chemical waste to the disposal entity.[2]
Recommended Disposal Method The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]This ensures the complete destruction of the compound and scrubbing of any hazardous combustion byproducts like hydrogen chloride and nitrogen oxides.[1][8]
Empty Container Disposal Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][7] The rinsate must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing, the container may be disposed of as regular trash, with the label defaced.[4][7]For containers that held acutely hazardous waste, specific regulations may require the collection of all three rinses as hazardous waste.[6][7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets beyond the recommendation for incineration, a general protocol for preparing the waste for disposal is as follows:

Protocol for Collection and Labeling of this compound Waste

  • Designate a Waste Container: Obtain a chemically resistant container with a secure lid, appropriate for storing chlorinated organic waste.

  • Initial Labeling: Immediately label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).[1]

  • Waste Collection: Carefully transfer all waste containing this compound into the designated container. This includes any contaminated personal protective equipment (PPE), absorbent materials from spills, and reaction byproducts. For spills, sweep or shovel the solid material into the container, minimizing dust generation.[1]

  • Maintain a Log: Keep a log of the approximate amount of waste added to the container and the date of addition.

  • Final Labeling for Disposal: Once the container is ready for disposal (typically when it is no more than 90% full), complete the hazardous waste tag with all required information, including the full chemical names of all components if it is a mixture, their concentrations, the date, and responsible personnel.[2][5]

  • Storage Pending Pickup: Store the sealed and fully labeled container in a designated hazardous waste accumulation area that is secure and has secondary containment.

  • Schedule Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Use Designated & Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Chemical Name C->D K Triple-Rinse Empty Containers C->K E Store in a Safe, Ventilated, & Secure Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Waste Pickup F->G H Transport to an Authorized Treatment, Storage, and Disposal Facility (TSDF) G->H I Incineration with Afterburner and Flue Gas Scrubber H->I J Proper Disposal of Residue and Ash I->J L Collect Rinsate as Hazardous Waste K->L M Dispose of Rinsed Container as Non-Hazardous Waste K->M L->B

References

Personal protective equipment for handling 6-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloroimidazo[1,2-b]pyridazine. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Chemical and Hazard Information

Identifier Value
Chemical Name This compound
CAS Number 6775-78-6
Molecular Formula C6H4ClN3
Hazard Statements H315 - Causes skin irritation.[1][2] H319 - Causes serious eye irritation.[1][2] H335 - May cause respiratory irritation.[1][2]
Signal Word Warning[1][2]

Operational Plan: From Receipt to Disposal

This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a dry, cool, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from strong oxidizing agents.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, mist, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wear appropriate personal protective equipment (PPE) as detailed in the safety plan below.

  • Practice good industrial hygiene: do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][2][4]

3. Disposal Plan:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Contaminated materials and the compound itself should be treated as hazardous waste.

  • The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[1]

  • Do not dispose of the chemical into drains or the environment.[1]

Safety Plan: Personal Protective Equipment (PPE) and Emergency Procedures

A comprehensive safety plan is critical to mitigate the risks associated with handling this compound.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Equipment Standard
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.[1]29 CFR 1910.133[1]
Hand Protection Protective gloves (e.g., nitrile rubber).29 CFR 1910.138[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.
Respiratory Protection In case of inadequate ventilation, wear a NIOSH-approved respirator.29 CFR 1910.134[1]
Foot Protection Safety shoes are recommended.29 CFR 1910.136[1]

Emergency Procedures:

  • In case of Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]

  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Get medical advice if skin irritation persists.[2]

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • In case of Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical attention.[1]

  • Accidental Release: Evacuate the area. Only qualified personnel wearing appropriate PPE should handle the cleanup.[1] Sweep or shovel the spilled material into a suitable container for disposal, minimizing dust generation.[1]

Diagrams

HandlingWorkflow Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Intact Handling Handling in Fume Hood with PPE Storage->Handling Experiment Use in Experiment Handling->Experiment Waste_Collection Waste Collection (Hazardous Waste) Experiment->Waste_Collection Disposal Incineration Waste_Collection->Disposal

Caption: Workflow for handling this compound.

PPE_Relationship cluster_primary Primary Protection cluster_secondary Secondary Protection (as needed) cluster_base Base Attire Gloves Protective Gloves Goggles Chemical Goggles LabCoat Lab Coat Clothing Full-Length Clothing LabCoat->Clothing FaceShield Face Shield Respirator Respirator Shoes Closed-Toed Shoes Handling Handling This compound Handling->Gloves Handling->Goggles Handling->LabCoat Handling->FaceShield Handling->Respirator

Caption: Logical relationship of personal protective equipment.

References

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Reactant of Route 1
6-Chloroimidazo[1,2-b]pyridazine
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Reactant of Route 2
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